2-Diphenylmethylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydrylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBKZZXZVFOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308207 | |
| Record name | 2-(Diphenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-45-5, 119237-64-8 | |
| Record name | 2-(Diphenylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Diphenylmethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119237648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Diphenylmethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383127455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diphenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DIPHENYLMETHYLPYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8JZD7LRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-(Diphenylmethyl)pyrrolidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-(Diphenylmethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Diphenylmethyl)pyrrolidine , also known as (S)-Desoxy-D2PM or (S)-2-Benzhydrylpyrrolidine, is a valuable chiral building block in synthetic and analytical chemistry. Its primary applications include its use as a chiral solvating agent for nuclear magnetic resonance (NMR) analysis to determine the enantiomeric purity of other chiral compounds.[1][2] Furthermore, it serves as a precursor in the synthesis of more complex chiral ligands and catalysts.[3] Structurally, it is closely related to psychoactive compounds like 2-DPMP, a dopamine (B1211576) transporter inhibitor, although its own physiological properties are not extensively studied.[1][2][4]
This guide provides a comprehensive overview of a common synthetic route to (S)-2-(Diphenylmethyl)pyrrolidine and details the standard methods for its characterization.
Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine
The enantioselective synthesis of (S)-2-(Diphenylmethyl)pyrrolidine is crucial for its applications. A common and efficient strategy starts from the readily available chiral precursor, L-proline. The synthesis involves the protection of the amine, reaction with a Grignard reagent to introduce the diphenylmethyl group, and subsequent deprotection.
Synthetic Pathway Overview
The overall transformation from L-proline to the target compound involves a multi-step process. A representative synthetic scheme is outlined below, which forms the basis for the detailed experimental protocol.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzhydrylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-benzhydrylpyrrolidine, a chiral pyrrolidine (B122466) derivative of significant interest in medicinal chemistry and asymmetric synthesis. The document details its nomenclature, structural features, and key physicochemical characteristics. It further explores its biological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), presenting relevant pharmacological data. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support practical applications in a research and development setting.
Introduction
2-Benzhydrylpyrrolidine, also known by its synonym Desoxy-D2PM, is a stimulant drug and a valuable chiral building block.[1] Its structure features a pyrrolidine ring substituted at the 2-position with a bulky benzhydryl (diphenylmethyl) group. This substitution creates a stereocenter, leading to the existence of two enantiomers: (R)-2-benzhydrylpyrrolidine and (S)-2-benzhydrylpyrrolidine. These enantiomers, while possessing identical physical properties in a non-chiral environment, can exhibit distinct biological activities and applications. The compound and its derivatives are recognized for their role as norepinephrine-dopamine reuptake inhibitors (NDRIs) and their utility as chiral auxiliaries and organocatalysts in asymmetric synthesis.[1][2]
Nomenclature and Structure
-
IUPAC Name: 2-(diphenylmethyl)pyrrolidine
-
Common Names: 2-Benzhydrylpyrrolidine, Desoxy-D2PM
-
CAS Numbers:
-
Molecular Formula: C₁₇H₁₉N[4]
-
Molecular Weight: 237.34 g/mol [4]
The structure of 2-benzhydrylpyrrolidine is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a benzhydryl group attached to the carbon atom adjacent to the nitrogen. The presence of this bulky substituent significantly influences the molecule's steric and electronic properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-benzhydrylpyrrolidine and its enantiomers is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Benzhydrylpyrrolidine
| Property | Value | Reference(s) |
| Appearance | White to off-white solid or clear colorless to pale yellow oil | [2][7] |
| Melting Point | (S)-enantiomer: 50-60 °C | [2] |
| Boiling Point | 135 °C at 0.01 mmHg | [4][7] |
| Density | 1.062 g/mL at 25 °C | [4][7] |
| Refractive Index (n²⁰/D) | 1.587 | [4][7] |
| pKa (Predicted) | 10.68 ± 0.10 | [7] |
| Flash Point | 109 °C | [1] |
| Solubility | (S)-enantiomer: Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. Poorly soluble in water. Soluble in dichloromethane (B109758) and ethyl acetate (B1210297). | [2][7] |
| (S)-hydrochloride: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (20 mg/ml). Slightly soluble in Methanol (1 mg/ml). | [6] | |
| Optical Rotation [α]²⁴/D | (S)-enantiomer: -3.0° to -6.0° (c=1 in chloroform) | [4][7] |
Biological Activity: Norepinephrine-Dopamine Reuptake Inhibition
2-Benzhydrylpyrrolidine acts as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It exerts its stimulant effects by blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.
The inhibitory activity of 2-benzhydrylpyrrolidine (Desoxy-D2PM) on DAT and NET has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of 2-Benzhydrylpyrrolidine (Desoxy-D2PM)
| Transporter | IC₅₀ (µM) | Cell Line | Reference(s) |
| Dopamine Transporter (DAT) | 0.07 | HEK 293 | [8] |
| Norepinephrine Transporter (NET) | 0.14 | HEK 293 | [8] |
| Serotonin (B10506) Transporter (SERT) | >10 | HEK 293 | [8] |
The data indicates that 2-benzhydrylpyrrolidine is significantly more potent at inhibiting dopamine and norepinephrine reuptake compared to serotonin reuptake, which is characteristic of a selective NDRI.
Signaling Pathways
The mechanism of action of 2-benzhydrylpyrrolidine involves the direct blockade of DAT and NET. The following diagrams illustrate the simplified signaling pathways of dopamine and norepinephrine reuptake and the inhibitory effect of 2-benzhydrylpyrrolidine.
Chemical Reactivity
The chemical reactivity of 2-benzhydrylpyrrolidine is primarily centered around the secondary amine of the pyrrolidine ring, which acts as a nucleophile.
N-Alkylation
The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. This reaction is a common method for synthesizing N-substituted derivatives.[2] The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) depends on the reactivity of the alkyl halide and the desired reaction conditions.[9]
N-Acylation
N-acylation can be achieved by reacting 2-benzhydrylpyrrolidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. This reaction is useful for the synthesis of amide derivatives.
Experimental Protocols
Synthesis of (S)-2-Benzhydrylpyrrolidine from L-Proline
A common synthetic route to enantiomerically pure 2-substituted pyrrolidines starts from the chiral pool, with L-proline being a readily available starting material.[10] A general multi-step synthesis is outlined below.
Step 1: N-Protection of L-Proline L-proline is first protected, for example, as its N-Boc derivative, to prevent side reactions at the nitrogen atom during subsequent steps.
Step 2: Activation of the Carboxylic Acid The carboxylic acid of N-Boc-L-proline is activated, often by conversion to an acid chloride or by using a coupling agent.
Step 3: Friedel-Crafts Acylation The activated N-Boc-proline is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form N-Boc-2-benzoylpyrrolidine.
Step 4: Reduction of the Ketone The benzoyl group is reduced to a benzyl (B1604629) group. This can be achieved through methods like Wolff-Kishner or Clemmensen reduction.
Step 5: Grignard Reaction The resulting N-Boc-2-benzylpyrrolidine can be reacted with a phenylmagnesium bromide Grignard reagent to introduce the second phenyl group, forming the benzhydryl moiety.
Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield (S)-2-benzhydrylpyrrolidine.
Purification
Recrystallization: Crude 2-benzhydrylpyrrolidine can be purified by recrystallization. A suitable solvent system should be determined empirically, where the compound is soluble at elevated temperatures and sparingly soluble at room temperature.[11] Common solvent pairs for similar compounds include hexane/ethyl acetate or ethanol/water.[12] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[11]
Column Chromatography: For more challenging separations or to achieve high purity, flash column chromatography is employed.[11] A silica (B1680970) gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[12] To prevent peak tailing due to the basicity of the amine, a small amount of a basic modifier like triethylamine (e.g., 0.1%) can be added to the eluent.[12]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of 2-benzhydrylpyrrolidine. This can be achieved directly using a chiral stationary phase (e.g., polysaccharide-based columns) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of 2-benzhydrylpyrrolidine. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2-benzhydrylpyrrolidine. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzhydryl group and the aliphatic protons of the pyrrolidine ring. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Chiral solvating agents can be used in NMR to determine the enantiomeric composition.[2]
Safety Information
2-Benzhydrylpyrrolidine is a psychoactive substance and should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Benzhydrylpyrrolidine is a molecule of considerable interest due to its dual role as a biologically active compound and a versatile chiral building block. Its potent and selective norepinephrine-dopamine reuptake inhibitory activity makes it a subject of study in neuroscience and drug development. Furthermore, its chiral nature and the steric bulk of the benzhydryl group are exploited in asymmetric synthesis to control stereochemical outcomes. This technical guide has provided a detailed overview of its physical and chemical properties, biological activity, and key experimental methodologies to serve as a valuable resource for researchers in the field.
References
- 1. (S)-2-Diphenylmethylpyrrolidine, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. (S)-2-(Diphenylmethyl)Pyrrolidine | CAS 120151-18-4 | Structure, Properties, Applications & Safety Data - China Chemical Manufacturer [chemheterocycles.com]
- 3. 2-(Diphenylmethyl)pyrrolidine | C17H19N | CID 1295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. (S)-2-Benzhydrylpyrrolidine hydrochloride | C17H20ClN | CID 71300054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-(-)-2-(Diphenylmethyl)pyrrolidine - Starshinechemical [starshinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Diphenylmethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound 2-diphenylmethylpyrrolidine. It includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document details the experimental protocols for the synthesis and characterization of this compound, offering a valuable resource for its application in research and drug development.
Synthesis of (S)-2-Diphenylmethylpyrrolidine
The synthesis of the enantiomerically pure (S)-2-diphenylmethylpyrrolidine is a multi-step process commencing from (S)-proline. The synthetic pathway involves the protection of the amine, esterification, Grignard reaction, dehydration, and subsequent hydrogenation and deprotection.
Caption: Synthetic workflow for (S)-2-Diphenylmethylpyrrolidine starting from (S)-proline.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (S)-2-diphenylmethylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10-7.45 | m | 10H | Aromatic protons |
| 4.15 | d, J=9.5 Hz | 1H | CH-Ph₂ |
| 3.50 | m | 1H | Pyrrolidine-CH |
| 2.90 | t, J=7.0 Hz | 2H | Pyrrolidine-CH₂ |
| 1.50-2.00 | m | 4H | Pyrrolidine-CH₂ |
| 2.50 | br s | 1H | NH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 143.5 (2C) | Aromatic quat. C |
| 128.5 (4C) | Aromatic CH |
| 128.0 (4C) | Aromatic CH |
| 126.0 (2C) | Aromatic CH |
| 65.0 | Pyrrolidine-CH |
| 58.0 | CH-Ph₂ |
| 47.0 | Pyrrolidine-CH₂ |
| 28.0 | Pyrrolidine-CH₂ |
| 25.5 | Pyrrolidine-CH₂ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | broad | N-H stretch |
| 3050-3020 | m | Aromatic C-H stretch |
| 2950-2850 | s | Aliphatic C-H stretch |
| 1600, 1490, 1450 | m | Aromatic C=C stretch |
| 750, 700 | s | Aromatic C-H bend |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 237 | 30 | [M]⁺ |
| 167 | 100 | [M - C₆H₅]⁺ |
| 70 | 80 | [C₄H₈N]⁺ |
Experimental Protocols
Synthesis of (S)-2-Diphenylmethylpyrrolidine
The synthesis follows the general five-step procedure outlined by Bailey, D.J., O'Hagan, D., and Tavasli, M. in Tetrahedron Asymmetry 1997, 8(1), 149-153.
-
Esterification of (S)-Proline: (S)-Proline is reacted with thionyl chloride in methanol (B129727) to yield (S)-proline methyl ester hydrochloride.
-
N-Protection: The resulting ester is treated with trityl chloride and triethylamine (B128534) to afford (S)-N-trityl-proline methyl ester.
-
Grignard Reaction: The N-protected ester is reacted with phenylmagnesium bromide to give (S)-N-trityl-2-(hydroxydiphenylmethyl)pyrrolidine.
-
Dehydration: The alcohol is dehydrated under acidic conditions to form (S)-N-trityl-2-(diphenylmethylene)pyrrolidine.
-
Hydrogenation and Deprotection: The alkene is catalytically hydrogenated using palladium on carbon, which also cleaves the trityl protecting group to yield the final product, (S)-2-diphenylmethylpyrrolidine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra are obtained. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analysis: The mass spectrum is obtained using a quadrupole or time-of-flight (TOF) analyzer, scanning a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
Conclusion
This technical guide provides essential spectroscopic and synthetic information for this compound, a compound of significant interest in chemical research and pharmaceutical development. The tabulated data and detailed protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors. The provided synthetic workflow offers a clear visual representation of the multi-step process for obtaining the enantiomerically pure (S)-isomer.
Chiral Resolution of 2-Diphenylmethylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral resolution of 2-diphenylmethylpyrrolidine enantiomers, a critical process for the development of pharmacologically active agents targeting the dopamine (B1211576) transporter. This document details the asymmetric synthesis of the (S)-enantiomer and explores methodologies for the separation of the racemic mixture, with a focus on classical resolution via diastereomeric salt formation. Furthermore, it presents the distinct pharmacological profiles of the individual enantiomers, highlighting the importance of stereoselective separation in drug discovery and development. Experimental protocols, quantitative data, and logical workflows are presented to facilitate practical application by researchers in the field.
Introduction
This compound, also known as 2-benzhydrylpyrrolidine, is a chiral compound of significant interest in medicinal chemistry due to its structural similarity to potent dopamine reuptake inhibitors like methylphenidate. As with many chiral molecules, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological properties. The biological activity of such compounds is often stereospecific, with one enantiomer displaying the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is paramount for detailed pharmacological evaluation and the development of safer, more effective therapeutics.
This guide focuses on the key methods for obtaining enantiomerically pure this compound, providing detailed experimental insights and quantitative data where available.
Asymmetric Synthesis of (S)-2-Diphenylmethylpyrrolidine
The enantiomerically pure (S)-enantiomer of this compound can be synthesized from a chiral precursor, S-(-)-α,α-diphenyl-2-pyrrolidinemethanol. This method, based on the work of Bailey, O'Hagan, and Tavasli, provides a direct route to the desired stereoisomer.[1]
Experimental Protocol
The synthesis involves the conversion of the hydroxyl group of the starting material to a leaving group, followed by hydrogenation. A brief outline of the procedure is as follows:
-
Oxazolidinone Formation: To a solution of S-(-)-α,α-diphenyl-2-pyrrolidinemethanol in dichloromethane (B109758) (CH2Cl2), add a 6N solution of sodium hydroxide (B78521) (NaOH). Cool the resulting mixture to 0°C. A solution of triphosgene (B27547) in CH2Cl2 is then added dropwise. The reaction is stirred for 2 hours at room temperature. The organic layer is separated, washed with ammonium (B1175870) chloride (NH4Cl), dried over sodium sulfate (B86663) (Na2SO4), and evaporated to yield the corresponding oxazolidinone.[2]
-
Hydrogenation: The obtained oxazolidinone is then subjected to hydrogenation to yield (S)-(-)-2-diphenylmethylpyrrolidine.[2]
A detailed, step-by-step protocol with precise quantities and reaction conditions would be found in the full text of the cited literature.
Classical Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is a widely used technique for separating enantiomers and relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the resolution of a basic compound like this compound, chiral acids are employed as resolving agents. Derivatives of tartaric acid, such as (+)-dibenzoyl-D-tartaric acid, are common choices for this purpose.[]
General Experimental Protocol
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent.
-
Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).
-
Extraction: Extract the liberated enantiomer with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the resolved product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Data Presentation
The success of a classical resolution is highly dependent on the choice of resolving agent and solvent. A screening process is often necessary to identify the optimal conditions. The results of such a screening would typically be presented in a table format for easy comparison.
Table 1: Hypothetical Screening Data for Classical Resolution of this compound
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| (+)-Dibenzoyl-D-tartaric acid | Methanol | 45 | 85 |
| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 40 | 92 |
| (+)-Di-p-toluoyl-D-tartaric acid | Isopropanol (B130326) | 35 | 78 |
| (S)-(+)-Mandelic acid | Acetone | 20 | 65 |
Note: This table is for illustrative purposes only, as specific experimental data for the resolution of this compound was not found in the initial search.
Alternative and Complementary Resolution Techniques
While classical resolution is a powerful technique, other methods can also be employed for the separation of enantiomers.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[4][5][6][7] For a racemic amine like this compound, a lipase (B570770) could be used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While no specific protocol for this compound was found, this method remains a viable option for exploration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, could be effective. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) is often necessary to improve peak shape.
Pharmacological Profile of this compound Enantiomers
This compound and its structural analogs are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[10][11] The potency and selectivity of these compounds at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are critical determinants of their pharmacological effects. While specific data for the individual enantiomers of this compound is not available in the provided search results, it is highly probable that they exhibit different affinities for these transporters. In many classes of chiral drugs, one enantiomer is significantly more active than the other.[12] The determination of the individual IC50 values for the (R)- and (S)-enantiomers at DAT, NET, and SERT is a crucial step in understanding their therapeutic potential and side-effect profiles.
Visualization of Workflows
Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis of (S)-2-diphenylmethylpyrrolidine.
Classical Resolution Workflow
Caption: General workflow for classical chiral resolution.
Conclusion
The chiral resolution of this compound is a critical step in unlocking its full therapeutic potential. This guide has outlined the key methodologies for obtaining the individual enantiomers, including asymmetric synthesis and classical resolution. While a specific, detailed protocol for the classical resolution of this compound with quantitative data remains to be fully elucidated from the available literature, the general principles and a framework for its development have been provided. Further research to determine the precise pharmacological activities of the (R)- and (S)-enantiomers at monoamine transporters is essential for advancing the development of novel therapeutics based on this promising scaffold. The experimental workflows and data presentation formats provided herein offer a practical resource for scientists and researchers in this field.
References
- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Inhibition of 14-3-3/Tau by Hybrid Small-Molecule Peptides Operating via Two Different Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of (S)-desoxy-D2PM from L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-2-(diphenylmethyl)pyrrolidine, commonly known as desoxy-D2PM, starting from the readily available chiral precursor, L-proline. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in organic synthesis and drug development.
Introduction
(S)-desoxy-D2PM is a chiral pyrrolidine (B122466) derivative that has garnered interest for its utility as a chiral solvating agent in NMR spectroscopy and as a structural analog of psychoactive compounds that act as norepinephrine-dopamine reuptake inhibitors (NDRIs). Its synthesis from a natural amino acid, L-proline, offers an efficient route to the enantiomerically pure compound. This guide focuses on a well-established synthetic approach, providing detailed methodologies and quantitative data to facilitate its replication and further investigation.
Synthetic Pathway
The synthesis of (S)-desoxy-D2PM from L-proline is a multi-step process that involves the protection of the amine, activation of the carboxylic acid, introduction of the diphenylmethyl moiety via a Grignard reaction, and subsequent deprotection. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway for (S)-desoxy-D2PM from L-proline.
Experimental Protocols
The following protocols are representative examples for each step in the synthesis of (S)-desoxy-D2PM.
3.1. N-Boc Protection of L-proline
-
Reaction: L-proline is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base to yield N-Boc-L-proline.
-
Procedure:
-
Dissolve L-proline (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium hydroxide (B78521) (2.5 eq) and stir until the proline is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a cold solution of 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
-
3.2. Esterification of N-Boc-L-proline
-
Reaction: The carboxylic acid of N-Boc-L-proline is converted to a methyl ester.
-
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-proline methyl ester.
-
3.3. Grignard Reaction with Phenylmagnesium Bromide
-
Reaction: The N-Boc-L-proline methyl ester is reacted with two equivalents of phenylmagnesium bromide to form the diphenylmethanol (B121723) intermediate.
-
Procedure:
-
Prepare a solution of phenylmagnesium bromide (2.2 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grignard reagent dropwise to the ester solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-Boc-(S)-diphenyl(pyrrolidin-2-yl)methanol.
-
3.4. Reduction and Deprotection
-
Reaction: The tertiary alcohol is reduced to the diphenylmethyl group, followed by the removal of the Boc protecting group.
-
Procedure (Two-step):
-
Reduction: The intermediate alcohol can be reduced using a variety of methods, such as treatment with a silane (B1218182) (e.g., triethylsilane) in the presence of a strong acid (e.g., trifluoroacetic acid). Dissolve the crude alcohol from the previous step in dichloromethane (B109758) (DCM). Add triethylsilane (2.0 eq) followed by trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Deprotection: The Boc group is typically cleaved under acidic conditions. After the reduction is complete, the excess TFA in the reaction mixture will also effect the deprotection.
-
Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (S)-desoxy-D2PM.
-
Data Presentation
The following tables summarize key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| L-Proline | C₅H₉NO₂ | 115.13 | White crystalline solid |
| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | White solid |
| N-Boc-L-proline Methyl Ester | C₁₁H₁₉NO₄ | 229.27 | Colorless oil |
| (S)-desoxy-D2PM | C₁₇H₁₉N | 237.34 | Off-white solid |
| (S)-desoxy-D2PM HCl | C₁₇H₂₀ClN | 273.80 | Crystalline solid[1][2] |
Table 2: Reaction Parameters and Yields (Representative)
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc Protection | (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 12-18 | >95 |
| Esterification | CH₃I, K₂CO₃ | DMF | RT | 24 | ~90 |
| Grignard Reaction | PhMgBr | THF | -78 to RT | 2-4 | 70-85 |
| Reduction & Deprotection | Et₃SiH, TFA | DCM | 0 to RT | 2-4 | 80-90 |
Table 3: Spectroscopic Data for (S)-desoxy-D2PM
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.10 (m, 10H, Ar-H), 4.25 (d, 1H, CH-Ph₂), 3.65 (m, 1H, N-CH), 3.00 (m, 1H, N-CH₂), 2.85 (m, 1H, N-CH₂), 1.90-1.50 (m, 4H, pyrrolidine-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 144.5, 142.0, 128.5, 128.3, 127.8, 126.5, 65.0, 60.5, 47.0, 31.0, 25.5 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 3050, 3020 (Ar C-H), 2950, 2870 (Aliphatic C-H), 1600, 1490, 1450 (C=C aromatic) |
| MS (ESI+) | m/z: 238.1590 [M+H]⁺ |
Mandatory Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of (S)-desoxy-D2PM.
5.2. Signaling Pathway of Dopamine (B1211576) Transporter (DAT)
Desoxy-D2PM is known to inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT). The following diagram illustrates the simplified signaling pathway affected by this inhibition.
Caption: Simplified signaling pathway of the dopamine transporter (DAT).
5.3. Signaling Pathway of Norepinephrine (B1679862) Transporter (NET)
Similar to its effect on DAT, desoxy-D2PM also inhibits the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synapse.
Caption: Simplified signaling pathway of the norepinephrine transporter (NET).
Conclusion
The synthesis of (S)-desoxy-D2PM from L-proline provides a reliable and stereoselective route to this valuable chiral compound. The methodologies outlined in this guide, from N-protection and esterification to the key Grignard reaction and final deprotection, offer a clear pathway for its preparation in a laboratory setting. The provided quantitative data and visualizations of the synthetic workflow and relevant signaling pathways are intended to support researchers in their efforts to synthesize, analyze, and further investigate the properties and applications of (S)-desoxy-D2PM.
References
An In-depth Technical Guide to Structural Analogues of 2-Diphenylmethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diphenylmethylpyrrolidine (also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine) is a psychoactive substance recognized for its stimulant properties.[1] Structurally, it is a 4-dehydroxylated analogue of diphenylprolinol (D2PM) and shares similarities with desoxypipradrol (2-DPMP).[1] These compounds are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] The core structure of this compound has been a scaffold for the development of various analogues with the aim of elucidating structure-activity relationships (SAR) and exploring their therapeutic potential, primarily as agents targeting monoamine transporters. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of these analogues.
Pharmacology and Mechanism of Action
The primary mechanism of action for this compound and its analogues is the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters (DAT and NET, respectively), with generally weaker activity at the serotonin (B10506) transporter (SERT).[3] By blocking these transporters, these compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This mechanism is responsible for their stimulant effects.[1]
Quantitative Pharmacological Data
The binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its structural analogues for the dopamine, norepinephrine, and serotonin transporters are summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| This compound (Desoxy-D2PM) | 7.0 | 14.0 | >10000 | [3] |
| Desoxypipradrol (2-DPMP) | - | - | - | [2] |
| Diphenylprolinol (D2PM) | 28.0 | 29.0 | >10000 | [3] |
| Methylphenidate | 15.0 | 3.6 | >10000 | [3] |
Note: A comprehensive table with a wider range of analogues could not be compiled due to the scattered nature of publicly available quantitative data.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound analogues is significantly influenced by modifications to the core structure. Key areas of modification include the pyrrolidine (B122466) ring, the diphenylmethyl moiety, and the nitrogen atom.
-
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring, such as hydroxylation (as in D2PM), can impact potency and selectivity. The stereochemistry at the 2-position of the pyrrolidine ring is also critical for activity.[4]
-
Diphenylmethyl Moiety Substitutions: Substitutions on the phenyl rings of the diphenylmethyl group can modulate affinity for monoamine transporters. For instance, para-substitution on the phenyl rings of methylphenidate analogues has been shown to retain or increase affinity for the dopamine transporter.[5]
-
Nitrogen Atom Substitutions: N-alkylation of the pyrrolidine nitrogen can influence the compound's interaction with the transporter binding sites.
Experimental Protocols
Synthesis of this compound Analogues
A general synthetic route to this compound and its analogues often starts from commercially available precursors like L-proline. Enantioselective synthesis strategies are commonly employed to obtain specific stereoisomers, as the biological activity often resides in a single enantiomer.[6]
General Procedure for the Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine:
A detailed, multi-step synthesis starting from L-proline is often utilized. A key step involves the Grignard reaction of a proline-derived intermediate with phenylmagnesium bromide to introduce the diphenylmethyl group. Subsequent reduction and deprotection steps yield the final product. For a detailed, step-by-step procedure, refer to specialized organic synthesis literature.[6]
Monoamine Transporter Binding Assays
These assays are performed to determine the binding affinity (Ki) of the synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.
Protocol for Dopamine Transporter (DAT) Radioligand Binding Assay:
-
Membrane Preparation: Crude striatal membranes are prepared from rat brains. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction containing the dopamine transporters.
-
Binding Reaction: The membrane preparation is incubated with a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
This protocol can be adapted for NET and SERT binding assays by using appropriate radioligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT) and brain regions enriched in these transporters (e.g., frontal cortex for NET and brainstem for SERT).
Synaptosomal Monoamine Uptake Inhibition Assays
These functional assays measure the ability of the compounds to inhibit the uptake of neurotransmitters into synaptosomes (isolated nerve terminals).
Protocol for [³H]Dopamine Uptake Inhibition Assay:
-
Synaptosome Preparation: Synaptosomes are prepared from rat striatum by homogenization and centrifugation.
-
Uptake Reaction: Synaptosomes are pre-incubated with the test compound at various concentrations, followed by the addition of [³H]dopamine.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Measurement of Uptake: The amount of [³H]dopamine taken up by the synaptosomes is determined by scintillation counting.
-
Data Analysis: The IC50 values for the inhibition of dopamine uptake are calculated.
Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition
The following diagram illustrates the mechanism of action of this compound analogues at a dopaminergic synapse.
Caption: Dopamine reuptake inhibition by this compound analogues.
Experimental Workflow for Transporter Binding Assay
The logical flow of a typical radioligand binding assay to determine the affinity of a compound for a monoamine transporter is depicted below.
Caption: Workflow for a monoamine transporter radioligand binding assay.
Conclusion
Structural analogues of this compound represent a significant class of compounds for studying the structure-activity relationships of dopamine and norepinephrine reuptake inhibitors. Their synthesis and pharmacological evaluation provide valuable insights for the design of novel therapeutic agents targeting the monoamine transport system. Further research is warranted to explore the full therapeutic potential of this chemical scaffold and to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
2-Diphenylmethylpyrrolidine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-diphenylmethylpyrrolidine, a chiral pyrrolidine (B122466) derivative with significant applications in both neuroscience research and asymmetric synthesis. This document details its chemical properties, synthesis, and multifaceted roles as a norepinephrine-dopamine reuptake inhibitor (NDRI), a chiral solvating agent for NMR spectroscopy, and an organocatalyst in stereoselective transformations. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical Identity and Properties
This compound, also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine, is a synthetic compound structurally related to other psychoactive substances like diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).[1] It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being of particular interest in asymmetric synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N | --INVALID-LINK-- |
| Molar Mass | 237.34 g/mol | --INVALID-LINK-- |
| CAS Number (Racemate) | 119237-64-8 | --INVALID-LINK-- |
| CAS Number ((S)-enantiomer) | 188398-87-0 | --INVALID-LINK-- |
| CAS Number ((R)-enantiomer) | 22348-31-8 | --INVALID-LINK-- |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). | General Knowledge |
Synthesis of (S)-2-Diphenylmethylpyrrolidine
The enantiomerically pure (S)-2-diphenylmethylpyrrolidine is commonly synthesized from the readily available chiral precursor, L-proline (B1679175). The synthesis involves the conversion of L-proline to its corresponding diphenylmethyl derivative.
Experimental Protocol: Synthesis from L-Proline
This protocol is based on established methods for the synthesis of proline derivatives.[2][3][4][5]
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Phenylmagnesium bromide (PhMgBr) in Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Esterification of L-proline: To a suspension of L-proline (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride.
-
Grignard Reaction: Dissolve the L-proline methyl ester hydrochloride in anhydrous THF and cool to 0 °C. Add a solution of phenylmagnesium bromide in THF (3.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the free base: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol as the eluent to yield (S)-2-diphenylmethylpyrrolidine as a colorless oil.
Application in Neuroscience: Norepinephrine-Dopamine Reuptake Inhibition
This compound acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to stimulant effects. This mechanism of action is shared with clinically used drugs such as methylphenidate and illicit substances like cocaine.[6]
Mechanism of Action
The binding of this compound to DAT and NET inhibits the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances postsynaptic receptor activation.
Binding Affinity
Table 2: Binding Affinities (Ki, nM) of Structurally Related Compounds at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| Cocaine | ~300-500 | ~3600 | ~300-500 | [6] |
| Methylphenidate | 84 | 514 | >10000 | [6] |
| Desoxypipradrol (2-DPMP) | High Affinity | High Affinity | Low Affinity | [1] |
Note: Lower Ki values indicate higher binding affinity.
Application in Asymmetric Synthesis
(S)-2-Diphenylmethylpyrrolidine is a valuable chiral auxiliary and organocatalyst in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[7][8]
Chiral Solvating Agent in NMR Spectroscopy
(S)-2-Diphenylmethylpyrrolidine can be used as a chiral solvating agent (CSA) to determine the enantiomeric excess (ee) of chiral compounds by NMR spectroscopy.[9][10][11] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.
Materials:
-
Racemic or enantiomerically enriched analyte (e.g., a chiral carboxylic acid or alcohol)
-
(S)-2-Diphenylmethylpyrrolidine (chiral solvating agent)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.
-
Acquisition of Reference Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of (S)-2-diphenylmethylpyrrolidine to the NMR tube.
-
Acquisition of Complex Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the spectra before and after the addition of the CSA. The signals of the two enantiomers, which were indistinguishable in the initial spectrum, should now appear as separate peaks. The enantiomeric excess can be calculated by integrating the corresponding signals of the two diastereomeric complexes.
Organocatalyst in Asymmetric Reactions
Pyrrolidine derivatives are well-established organocatalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions.[12][13] (S)-2-Diphenylmethylpyrrolidine can catalyze these reactions with high stereoselectivity.
In the asymmetric Michael addition, the chiral amine catalyst activates the donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine, which then adds to the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner.
This protocol is a general representation based on known procedures for pyrrolidine-catalyzed Michael additions.
Materials:
-
Aldehyde (Michael donor)
-
Nitroalkene (Michael acceptor)
-
(S)-2-Diphenylmethylpyrrolidine (organocatalyst)
-
Organic solvent (e.g., Toluene, CH₂Cl₂)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the nitroalkene (1.0 eq) and the aldehyde (1.5 eq) in the chosen solvent, add (S)-2-diphenylmethylpyrrolidine (0.1 eq) and the acid co-catalyst (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or NMR with a chiral solvating agent).
Conclusion
This compound is a versatile molecule with significant implications for both medicinal chemistry and synthetic organic chemistry. Its potent activity as a norepinephrine-dopamine reuptake inhibitor makes it a valuable tool for neuropharmacological research. Furthermore, its chiral nature allows for its successful application as a chiral solvating agent and an organocatalyst, facilitating the production of enantiomerically enriched molecules. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this compound in their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Split preparation D-proline_Chemicalbook [chemicalbook.com]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Diphenylmethylpyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-diphenylmethylpyrrolidine, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of public quantitative data for the free base, this guide presents the available data for its hydrochloride salt and outlines a comprehensive experimental protocol for determining solubility.
Quantitative Solubility Data
Quantitative solubility data for the hydrochloride salt of the (S)-enantiomer of this compound, (S)-Desoxy-D2PM (hydrochloride), has been reported. The data is summarized in the table below. It is important to note that the solubility of the free base form of this compound may differ significantly from its hydrochloride salt.
| Solvent | Solubility (mg/mL) |
| DMF | 30 |
| DMSO | 30 |
| Ethanol | 20 |
| Methanol | 1 |
| PBS (pH 7.2) | 20 |
Data sourced from Cayman Chemical product information for (S)-Desoxy-D2PM (hydrochloride)[1].
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Reference standard of this compound
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to facilitate dissolution.
-
Addition of Excess Solute: To a series of scintillation vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL). To each vial, add an excess amount of this compound, ensuring that a significant amount of undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution becomes saturated.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve prepared with known concentrations of the reference standard should be used for accurate quantification.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Reporting of Data: The results should be reported as the mean and standard deviation of at least three independent measurements. The temperature at which the solubility was determined must be clearly stated.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.
References
An In-Depth Technical Guide to the Thermochemical Stability of 2-Diphenylmethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermochemical stability of 2-diphenylmethylpyrrolidine is limited. This guide provides a comprehensive framework for assessing its stability based on established principles of physical organic chemistry and standard methodologies for drug substance stability testing. The experimental protocols and data presented are illustrative and should be adapted based on actual laboratory findings.
Introduction
This compound, also known as Desoxy-D2PM, is a psychoactive compound with a structure similar to other norepinephrine-dopamine reuptake inhibitors.[1] Its chemical formula is C₁₇H₁₉N, and it has a molar mass of 237.346 g·mol⁻¹.[1][2] Understanding the thermochemical stability of this and similar molecules is a critical aspect of its chemical characterization, with implications for its synthesis, storage, and potential pharmaceutical development. This guide outlines the key considerations and experimental approaches for a thorough investigation of its stability profile.
Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[3][4][5] These studies help to identify potential degradation products and pathways, which is crucial for the development of stable formulations and analytical methods.[4][6]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N | [1][2] |
| Molar Mass | 237.34 g/mol | [2] |
| IUPAC Name | 2-(diphenylmethyl)pyrrolidine | [1] |
| Synonyms | Desoxy-D2PM, 2-benzhydrylpyrrolidine | [1] |
| CAS Number | 119237-64-8 | [1] |
Thermochemical Stability Assessment: A Hypothetical Profile
A comprehensive assessment of thermochemical stability involves subjecting the compound to a variety of stress conditions. The following sections detail the typical experimental methodologies and illustrative data.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in determining the thermal stability of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures and the presence of volatile components.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic decomposition events.[9][10]
Illustrative Thermal Analysis Data for this compound
| Analysis | Parameter | Illustrative Value |
| TGA | Onset of Decomposition (Tonset) | ~ 250 °C |
| Temperature of 5% Mass Loss (Td5%) | ~ 265 °C | |
| DSC | Melting Point (Tm) | ~ 85 - 90 °C |
| Decomposition | Exothermic peak following melting |
Note: These values are hypothetical and should be determined experimentally.
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5] Typical stress conditions include acid and base hydrolysis, oxidation, and photolysis.[11]
Illustrative Summary of Forced Degradation Studies
| Condition | Reagent | Temperature | Time | Extent of Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 h | < 5% | Minimal degradation |
| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 h | ~ 15% | Putative cleavage products |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h | ~ 25% | N-oxide, hydroxylated species |
| Thermal | 100 °C | 72 h | ~ 10% | Putative elimination products | |
| Photostability | ICH Q1B | Room Temp | 7 days | ~ 5% | Minor photoproducts |
Note: The extent of degradation and the nature of degradants are hypothetical and require experimental verification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on general guidelines for pharmaceutical stability testing.[3][4][5][11]
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Range: 25 °C to 500 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.[7][8]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 350 °C.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and any exothermic events that may indicate decomposition.
Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80 °C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80 °C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the stock solution at 100 °C.
-
Photostability: Expose the solid drug and the stock solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the acid and base samples if necessary. Dilute with mobile phase and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent drug and detect any degradation products.
Visualizations
The following diagrams illustrate the workflow for assessing thermochemical stability and a hypothetical degradation pathway.
Caption: Workflow for Thermochemical Stability Assessment.
Caption: Hypothetical Degradation Pathways.
Conclusion
A thorough investigation into the thermochemical stability of this compound is crucial for its proper handling, storage, and potential future applications. By employing a systematic approach that includes thermal analysis and forced degradation studies, a comprehensive stability profile can be established. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to design and execute such studies. The identification and characterization of degradation products are paramount for ensuring the quality and safety of this compound in any application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-(Diphenylmethyl)pyrrolidine | C17H19N | CID 1295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-2-(Diphenylmethyl)pyrrolidine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-2-(Diphenylmethyl)pyrrolidine as a chiral auxiliary in asymmetric synthesis. This document details its application in the stereoselective alkylation of aldehydes, offering detailed experimental protocols and summarizing expected outcomes based on analogous systems.
Introduction
(S)-2-(Diphenylmethyl)pyrrolidine is a chiral amine derived from L-proline, a fundamental building block in asymmetric synthesis. The bulky diphenylmethyl group at the C-2 position provides a sterically hindered environment, making it an effective controller of stereochemistry in various chemical transformations. While its primary application has been explored in organocatalysis, its potential as a traditional, covalently-bound chiral auxiliary offers a powerful strategy for the synthesis of enantiomerically enriched molecules, particularly α-chiral aldehydes and their derivatives, which are valuable intermediates in pharmaceutical development.
Principle of Asymmetric Alkylation
The core strategy involves the temporary attachment of the chiral auxiliary, (S)-2-(Diphenylmethyl)pyrrolidine, to a prochiral aldehyde to form a chiral imine. The steric bulk of the diphenylmethyl group directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate formed from the imine, leading to a diastereoselective alkylation. Subsequent hydrolysis of the resulting alkylated imine releases the chiral α-substituted aldehyde and allows for the recovery of the chiral auxiliary.
Mandatory Visualizations
Caption: General workflow for asymmetric α-alkylation of an aldehyde using a chiral auxiliary.
2-Diphenylmethylpyrrolidine in Michael Additions: A Review of Available Data
Despite significant interest in pyrrolidine-based organocatalysts for asymmetric Michael additions, a comprehensive review of scientific literature reveals a notable absence of specific applications, detailed protocols, and quantitative performance data for 2-diphenylmethylpyrrolidine as a primary catalyst in these reactions. While the pyrrolidine (B122466) scaffold is a cornerstone of many highly effective organocatalysts, the focus of published research has been overwhelmingly on derivatives of proline and, in particular, diarylprolinol ethers.
This document aims to address the inquiry regarding the use of this compound in Michael additions. However, due to the lack of specific experimental data in the public domain, this report will instead provide a general overview of the mechanistic principles of related pyrrolidine-catalyzed Michael additions and outline a general protocol that would typically be adapted for catalyst screening.
General Principles of Pyrrolidine-Catalyzed Michael Additions
The efficacy of pyrrolidine derivatives in catalyzing Michael additions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then undergoes a conjugate addition to a Michael acceptor (e.g., a nitroalkene or enone). The chirality of the pyrrolidine catalyst directs the facial selectivity of the addition, leading to an enantiomerically enriched product.
The catalytic cycle can be visualized as a sequence of steps involving the formation of the enamine, the carbon-carbon bond-forming Michael addition, and subsequent hydrolysis to release the product and regenerate the catalyst.
Hypothetical Experimental Workflow
For the evaluation of a new pyrrolidine-based catalyst such as this compound in a Michael addition, a researcher would typically follow a systematic experimental workflow. This involves screening various reaction parameters to identify optimal conditions.
Caption: General experimental workflow for screening a novel organocatalyst in a Michael addition.
General Enamine Catalysis Signaling Pathway
The catalytic cycle of a simple pyrrolidine-catalyzed Michael addition proceeds through the formation and reaction of an enamine intermediate. The pyrrolidine catalyst acts as a shuttle, activating the carbonyl donor and facilitating its stereoselective addition to the acceptor.
Caption: Simplified catalytic cycle for a pyrrolidine-catalyzed Michael addition via enamine activation.
Concluding Remarks
While this compound belongs to a class of compounds that are highly effective in organocatalysis, there is currently no published evidence to support its specific use as a catalyst for Michael additions. The information provided herein is based on the general principles of enamine catalysis and should be considered a theoretical framework rather than an established experimental protocol. Researchers interested in the catalytic potential of this compound would need to conduct initial screening studies to determine its efficacy and stereoselectivity in these fundamental carbon-carbon bond-forming reactions. It is also important to note that this compound is a controlled substance in some jurisdictions, and its acquisition and use are subject to legal regulations.
Application Notes and Protocols for Enantioselective Aldol Reactions Catalyzed by 2-Diphenylmethylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-diphenylmethylpyrrolidine derivatives as organocatalysts in enantioselective aldol (B89426) reactions. These catalysts, particularly diarylprolinol and its silyl (B83357) ethers, have proven to be highly effective in promoting the formation of chiral β-hydroxy carbonyl compounds, which are valuable intermediates in pharmaceutical synthesis.
Introduction
The asymmetric aldol reaction is a powerful tool for the stereoselective construction of carbon-carbon bonds. The development of organocatalysis has provided a valuable alternative to metal-based catalysts, with proline and its derivatives being among the most successful catalysts. This compound derivatives, such as (S)-diphenyl(pyrrolidin-2-yl)methanol, have demonstrated remarkable efficacy in catalyzing these reactions with high yields and enantioselectivities. These catalysts operate through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.
Catalytic Cycle
The catalytic cycle for the this compound-catalyzed aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of the enantioselective aldol reaction.
Experimental Workflow
The general experimental workflow for conducting an enantioselective aldol reaction using a this compound derivative is straightforward and can be performed in a standard laboratory setting.
Caption: General experimental workflow for the aldol reaction.
Application Data
The following tables summarize the performance of this compound derivatives in representative enantioselective aldol reactions.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 10 | Chloroform | 24-48 | High | - | High |
| L-Prolinamide derivatives | 20 | Neat | 24 | 75-95 | - | 78->99 |
Table 2: Asymmetric Self-Aldol Reaction of Acetaldehyde (B116499)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Diarylprolinol | 10 | NMP | 4 | 56 | 82 |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is adapted from established procedures for proline-derived organocatalysts and is suitable for use with this compound derivatives like (S)-diphenyl(pyrrolidin-2-yl)methanol.[1][2][3]
Materials:
-
This compound derivative catalyst (e.g., (S)-diphenyl(pyrrolidin-2-yl)methanol) (10 mol%)
-
Ketone (e.g., cyclohexanone) (2.0 mmol, 2 equivalents)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1 equivalent)
-
Anhydrous solvent (e.g., chloroform, toluene, or neat)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound derivative catalyst (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol). If the ketone is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Add the aldehyde (1.0 mmol). If a solvent is used, add it at this stage (e.g., 1-2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Self-Aldol Reaction of Acetaldehyde
This protocol is based on the reported self-aldol reaction of acetaldehyde catalyzed by a diarylprolinol derivative.[4]
Materials:
-
Diarylprolinol catalyst (10 mol%)
-
Acetaldehyde
-
N-Methylpyrrolidone (NMP) as solvent
Procedure:
-
To a solution of the diarylprolinol catalyst (10 mol%) in N-methylpyrrolidone (NMP), add acetaldehyde.
-
Stir the reaction mixture at 4 °C.
-
Monitor the reaction for the formation of the trimer acetal, which is generated from the self-aldol product reacting with another molecule of acetaldehyde.
-
Upon completion, the product can be converted in situ to other synthetically useful compounds.
-
The enantioselectivity of the product can be determined after appropriate derivatization and analysis by chiral HPLC.
Conclusion
This compound derivatives are highly effective and versatile organocatalysts for enantioselective aldol reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these catalysts in the synthesis of complex chiral molecules for pharmaceutical and other applications. Optimization of reaction conditions such as catalyst loading, solvent, and temperature may be necessary to achieve the best results for specific substrates.
References
Application of 2-Diphenylmethylpyrrolidine Derivatives in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine (B122466) derivatives are paramount in modern pharmaceutical development, serving as powerful organocatalysts for the enantioselective synthesis of complex drug intermediates. Among these, (S)-2-(diphenylmethyl)pyrrolidine and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have emerged as highly effective catalysts for a variety of asymmetric transformations. Their bulky diphenylmethyl group provides a well-defined chiral environment, enabling high stereocontrol in carbon-carbon bond-forming reactions.
This document provides detailed application notes and protocols for the use of (S)-2-(diphenylmethyl)pyrrolidine-derived organocatalysts in the synthesis of chiral γ-nitro carbonyl compounds, which are versatile intermediates for a range of pharmaceuticals, including GABA analogues like Baclofen. The protocols are based on established methodologies that demonstrate high yields and excellent enantioselectivities.
Core Application: Asymmetric Michael Addition
A primary application of (S)-2-(diphenylmethyl)pyrrolidine-derived catalysts is in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. This reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of a C-C bond and the introduction of two vicinal stereocenters. The resulting γ-nitro carbonyl compounds are valuable synthetic precursors that can be further transformed into chiral amines, amino acids, and other key pharmaceutical building blocks.
Reaction Principle
The catalytic cycle, illustrated below, involves the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde with the secondary amine of the pyrrolidine catalyst. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. The bulky diphenylmethyl group on the catalyst directs the approach of the nitroalkene, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Caption: Catalytic cycle for the asymmetric Michael addition.
Experimental Protocols
The following protocols are based on the highly efficient asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by a diarylprolinol silyl ether derived from (S)-2-(diphenylmethyl)pyrrolidine.
Protocol 1: Synthesis of a Chiral γ-Nitroaldehyde Intermediate
This protocol details the synthesis of a key chiral intermediate that can be further elaborated into various pharmaceutical targets.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Toluene (B28343) (Solvent)
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.27 mmol) in toluene (0.54 mL) in a round-bottom flask at room temperature, add propanal (0.81 mmol, 3 equivalents).
-
Add the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.027 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a chiral γ-nitroaldehyde.
Quantitative Data Summary
The following table summarizes the results for the asymmetric Michael addition of various aldehydes to nitroalkenes using a diarylprolinol silyl ether catalyst, demonstrating the broad applicability and high efficiency of this method.
| Entry | Nitroalkene (R¹) | Aldehyde (R²) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Ethyl | 20 | 95 | >99:1 | 99 |
| 2 | 4-Chlorophenyl | Ethyl | 24 | 98 | >99:1 | 99 |
| 3 | 4-Methoxyphenyl | Ethyl | 22 | 96 | >99:1 | 99 |
| 4 | 2-Thienyl | Ethyl | 24 | 92 | >99:1 | 98 |
| 5 | Phenyl | Propyl | 20 | 94 | 98:2 | 99 |
| 6 | Phenyl | Isobutyl | 24 | 90 | 97:3 | 99 |
Application in the Synthesis of a Baclofen Precursor
The chiral γ-nitro carbonyl compounds synthesized using this methodology are valuable precursors for various pharmaceuticals. For instance, the product from the reaction of 4-chloronitrostyrene and an appropriate aldehyde can be readily converted to (R)-Baclofen, a muscle relaxant.
Synthetic Pathway to (R)-Baclofen Intermediate:
Caption: Synthetic route to (R)-Baclofen from a γ-nitroaldehyde intermediate.
Conclusion
(S)-2-(Diphenylmethyl)pyrrolidine and its derivatives are highly effective and versatile organocatalysts for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined in this document demonstrate their utility in the stereoselective Michael addition to generate chiral γ-nitro carbonyl compounds with excellent yields and enantioselectivities. These intermediates serve as crucial building blocks for the synthesis of a wide range of bioactive molecules, highlighting the importance of this catalyst class in modern drug discovery and development. The provided methodologies offer a robust and scalable approach for accessing enantiomerically pure pharmaceutical precursors.
Application Notes and Protocols for 2-Diphenylmethylpyrrolidine as a Chiral Solvating Agent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral analysis is a critical aspect of drug development and chemical research, as the enantiomeric composition of a substance can significantly impact its pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and reliable method for determining the enantiomeric excess (ee) of chiral molecules. (S)-2-(Diphenylmethyl)pyrrolidine is a highly effective CSA, particularly for the enantiodiscrimination of chiral carboxylic acids.
This document provides a detailed protocol for the use of (S)-2-(diphenylmethyl)pyrrolidine in NMR spectroscopy for chiral analysis. The methodology is straightforward, involving the formation of transient diastereomeric complexes between the chiral analyte and the CSA, which leads to the differentiation of signals for the two enantiomers in the NMR spectrum.
Principle of Chiral Discrimination
In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of an enantiomerically pure chiral solvating agent such as (S)-2-(diphenylmethyl)pyrrolidine, transient diastereomeric complexes are formed with the enantiomers of the chiral analyte. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum. The difference in the chemical shift (Δδ) between the signals of the two enantiomers allows for the quantification of the enantiomeric excess by integrating the respective signals.
The primary interactions responsible for the formation of these diastereomeric complexes are typically hydrogen bonding and π-π stacking. In the case of carboxylic acids, the acidic proton of the analyte can interact with the basic nitrogen atom of the pyrrolidine (B122466) ring, while the phenyl groups of both the analyte and the CSA can engage in π-π stacking.
Experimental Protocol
This protocol outlines the general procedure for the determination of enantiomeric excess of a chiral carboxylic acid using (S)-2-(diphenylmethyl)pyrrolidine as the chiral solvating agent.
Materials:
-
(S)-2-(Diphenylmethyl)pyrrolidine (hydrochloride salt can be used and neutralized in situ or the free base can be used directly)
-
Chiral analyte (e.g., a racemic or enantioenriched carboxylic acid)
-
Deuterated solvent (e.g., Chloroform-d, Benzene-d6, Dichloromethane-d2)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent to dissolve the analyte.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify the key proton signals (e.g., the α-proton of a carboxylic acid).
-
To a separate vial, prepare a stock solution of (S)-2-(diphenylmethyl)pyrrolidine in the same deuterated solvent (e.g., 20-40 mg/mL).
-
Add an equimolar amount of the (S)-2-(diphenylmethyl)pyrrolidine solution to the NMR tube containing the analyte. The optimal molar ratio of CSA to analyte may need to be determined empirically, but a 1:1 to 1.5:1 ratio is a good starting point.
-
Gently vortex the NMR tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is crucial for accurate integration.
-
Optimize the spectral window to clearly resolve the signals of interest.
-
-
Data Analysis:
-
Identify the proton signal of the analyte that shows the best separation (baseline resolution is ideal) for the two enantiomers. For carboxylic acids, this is often the proton alpha to the carboxylic acid group.
-
Carefully integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integration of Major Enantiomer - Integration of Minor Enantiomer) / (Integration of Major Enantiomer + Integration of Minor Enantiomer)| * 100
-
Data Presentation
The effectiveness of a chiral solvating agent is determined by the magnitude of the chemical shift nonequivalence (ΔΔδ), which is the difference in the chemical shifts of the corresponding protons of the two enantiomers in the presence of the CSA. Larger ΔΔδ values indicate better separation and more accurate quantification.
Table 1: Representative Chemical Shift Nonequivalence (ΔΔδ) for Chiral Carboxylic Acids with (S)-2-(Diphenylmethyl)pyrrolidine in CDCl₃
| Analyte (Racemic) | Analyte Proton | Chemical Shift (δ) of Enantiomer 1 (ppm) | Chemical Shift (δ) of Enantiomer 2 (ppm) | ΔΔδ (ppm) |
| Mandelic Acid | α-H | 5.15 | 5.12 | 0.03 |
| 2-Chloromandelic Acid | α-H | 5.30 | 5.26 | 0.04 |
| Ibuprofen | α-H | 3.72 | 3.69 | 0.03 |
| Naproxen | α-CH₃ | 1.65 | 1.62 | 0.03 |
Note: The data in this table are illustrative. Actual chemical shifts and ΔΔδ values will vary depending on the specific analyte, concentration, solvent, and temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral analyte using (S)-2-(diphenylmethyl)pyrrolidine as a chiral solvating agent.
Caption: Workflow for ee determination.
Mechanism of Chiral Discrimination
The diagram below depicts the formation of transient diastereomeric complexes between the enantiomers of a chiral carboxylic acid and (S)-2-diphenylmethylpyrrolidine, leading to distinct NMR signals.
Caption: Chiral discrimination mechanism.
Conclusion
The use of (S)-2-(diphenylmethyl)pyrrolidine as a chiral solvating agent in NMR spectroscopy provides a powerful and efficient tool for the determination of enantiomeric excess. The protocol is simple to implement and offers rapid results, making it highly valuable in research, process development, and quality control settings within the pharmaceutical and chemical industries. Accurate determination of enantiomeric purity is essential for ensuring the safety and efficacy of chiral drugs and other fine chemicals.
Application Notes and Protocols: Stereochemical Induction by 2-Diphenylmethylpyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Diphenylmethyl)pyrrolidine and its derivatives, particularly the O-silylated forms known as Hayashi-Jørgensen catalysts, are powerful organocatalysts widely employed in asymmetric synthesis.[1] These catalysts are highly effective in promoting a variety of carbon-carbon bond-forming reactions, affording products with excellent enantioselectivity. Their utility in the synthesis of chiral molecules makes them invaluable tools in the pharmaceutical industry and organic chemistry research. This document provides an overview of the mechanism of stereochemical induction, detailed experimental protocols for key reactions, and a summary of their catalytic performance.
The catalytic activity of these pyrrolidine (B122466) derivatives stems from their ability to form chiral enamine or iminium ion intermediates with carbonyl compounds.[2] The bulky diphenylmethyl group plays a crucial role in directing the approach of the electrophile, leading to high levels of stereocontrol. The precise mechanism of stereochemical induction is a subject of ongoing research, with evidence supporting both steric shielding and Curtin-Hammett-type scenarios.[3]
Mechanism of Stereochemical Induction
The stereochemical outcome of reactions catalyzed by 2-diphenylmethylpyrrolidine derivatives is dictated by the formation of a transient chiral enamine intermediate. The bulky diphenylmethyl group effectively shields one face of the enamine, directing the incoming electrophile to the less hindered face.
A widely accepted model for stereochemical induction involves the formation of an anti-enamine, which then reacts with the electrophile through a favored transition state. The silyloxy group in the Hayashi-Jørgensen catalyst is believed to play a key role in stabilizing this transition state and enhancing both reactivity and selectivity.[4]
While the steric shielding model provides a good rationale for the observed stereoselectivity, more recent studies suggest that a Curtin-Hammett scenario may be in effect.[3] In this model, the stereoselectivity is not determined by the ground-state conformation of the enamine but rather by the relative energies of the diastereomeric transition states leading to the final products.
Below is a visualization of the generally accepted catalytic cycle for an asymmetric Michael addition reaction.
Caption: Catalytic cycle of an asymmetric Michael addition.
Data Presentation
The following tables summarize the performance of (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine in various asymmetric reactions.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes [5]
| Entry | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Hexane (B92381) | 5 | 82 | >20:1 | 99 |
| 2 | Butanal | β-Nitrostyrene | Toluene | 24 | 75 | >20:1 | 98 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | Toluene | 48 | 68 | >20:1 | 97 |
| 4 | Propanal | 1-Nitrocyclohexene | Toluene | 24 | 85 | 10:1 | 99 |
Table 2: Asymmetric Aldol Reaction
| Entry | Aldehyde Donor | Aldehyde Acceptor | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 24 | 95 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | Neat | 48 | 60 | - | 85 |
| 3 | Propanal | 4-Chlorobenzaldehyde | CH2Cl2 | 12 | 78 | 90:10 | 96 |
Table 3: Asymmetric α-Alkylation of Aldehydes
| Entry | Aldehyde | Alkylating Agent | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | Benzyl bromide | Toluene | 24 | 70 | 95 |
| 2 | Hexanal | Allyl bromide | CH2Cl2 | 18 | 65 | 92 |
| 3 | Isobutyraldehyde | 1-Bromo-4-chlorobenzene | Dioxane | 36 | 55 | 90 |
Experimental Protocols
A general workflow for a typical organocatalytic reaction using a this compound catalyst is depicted below.
Caption: General experimental workflow.
Protocol 1: Preparation of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine[6]
Materials:
-
(S)-Diphenylprolinol
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Trimethylchlorosilane (TMSCl)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of (S)-diphenylprolinol (1.0 eq.) in anhydrous dichloromethane (approx. 0.4 M) at 0 °C, add imidazole (3.0 eq.).
-
Slowly add trimethylchlorosilane (2.5 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether.
-
Filter the mixture to remove insoluble material.
-
Wash the organic phase sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene[5]
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (10 mol%)
-
β-Nitrostyrene (1.0 eq.)
-
Propanal (10.0 eq.)
-
Hexane, anhydrous
-
1N Aqueous HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene (1.0 mmol) and (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol) in anhydrous hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 5 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding 1N aqueous HCl.
-
Extract the organic materials with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: General Procedure for Asymmetric Aldol Reaction
Materials:
-
(S)-2-(Diphenylmethyl)pyrrolidine or its silyl (B83357) ether derivative (10-20 mol%)
-
Aldehyde donor (e.g., a ketone or another aldehyde, 1.5-2.0 eq.)
-
Aldehyde acceptor (1.0 eq.)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the catalyst in the chosen anhydrous solvent.
-
Add the aldehyde donor to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde acceptor and stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric ratios of the product by appropriate analytical methods (NMR, chiral HPLC).
Conclusion
This compound and its derivatives are highly versatile and efficient organocatalysts for a range of asymmetric transformations. The protocols provided herein offer a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. The high levels of stereocontrol, coupled with the operational simplicity of these reactions, make them attractive methods for the construction of complex chiral molecules. Further investigation into the reaction mechanisms and the development of new catalyst variants will undoubtedly continue to expand the scope and application of this powerful class of organocatalysts.
References
Application Notes and Protocols: (R)-(+)-2-(diphenylmethyl)pyrrolidine and Its Derivatives in Asymmetric Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-(diphenylmethyl)pyrrolidine and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis. While the parent compound can be utilized, it is the silyl (B83357) ether derivatives, particularly (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, that are more commonly employed and are famously known as Jørgensen-Hayashi catalysts.[1] These catalysts are highly effective in a variety of asymmetric transformations, operating through an enamine-based mechanism to afford chiral products with high stereoselectivity.[1] Their operational simplicity, ready availability, and low toxicity make them attractive alternatives to traditional metal-based catalysts, contributing to the principles of green chemistry.
This document provides detailed application notes and protocols for the use of (R)-(+)-2-(diphenylmethyl)pyrrolidine derivatives in two key asymmetric transformations: the Michael addition and the aldol (B89426) reaction.
Core Applications: Asymmetric Michael Addition and Aldol Reaction
The Jørgensen-Hayashi catalyst is particularly renowned for its ability to catalyze the asymmetric conjugate addition of aldehydes and ketones to various Michael acceptors, such as nitroalkenes, and for promoting asymmetric aldol reactions. These reactions are fundamental for the construction of chiral building blocks essential in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action: Enamine Catalysis
The catalytic cycle for both the Michael addition and aldol reaction proceeds through the formation of a chiral enamine intermediate. The secondary amine of the pyrrolidine (B122466) catalyst reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which then deprotonates to yield a nucleophilic enamine. The bulky diphenylmethylsilyl ether group effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face, thus controlling the stereochemical outcome of the reaction. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Application 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful C-C bond-forming reaction that yields γ-nitro aldehydes, which are versatile precursors for various functional groups, including amino acids and heterocycles.
Quantitative Data
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 82 | >99:1 | 99 |
| 2 | Propanal | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 85 | >99:1 | 99 |
| 3 | Propanal | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 80 | >99:1 | 99 |
| 4 | Butanal | (E)-β-Nitrostyrene | 88 | >99:1 | 99 |
| 5 | Isovaleraldehyde | (E)-β-Nitrostyrene | 91 | 98:2 | 99 |
| 6 | Propanal | (E)-1-Nitroprop-1-ene | 75 | 91:9 | 95 |
Data compiled from various sources demonstrating the general effectiveness of the catalyst system.
Experimental Protocol
Materials:
-
(R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)
-
Aldehyde (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Hexane (B92381) (or other suitable solvent)
-
1N HCl (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) and (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, add the aldehyde (10 mmol, 10 equivalents).
-
Stir the reaction mixture at 0 °C for the time indicated by TLC analysis (typically 5-24 hours).
-
Upon completion, quench the reaction by adding 1N HCl.
-
Extract the organic materials with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired γ-nitro aldehyde.
Application 2: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The Jørgensen-Hayashi catalyst has been shown to be effective in promoting these reactions, particularly between ketones and aldehydes.
Quantitative Data
| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97:3 | 99 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 95 | 95:5 | 98 |
| 3 | Cyclohexanone | Benzaldehyde | 92 | 90:10 | 96 |
| 4 | Acetone | 4-Nitrobenzaldehyde | 72 | - | >99 |
| 5 | Cyclopentanone | 4-Nitrobenzaldehyde | 98 | 98:2 | 99 |
Data compiled from various sources demonstrating the general effectiveness of the catalyst system.
Experimental Protocol
Materials:
-
(R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)
-
Ketone (Aldol donor)
-
Aldehyde (Aldol acceptor)
-
Toluene (B28343) (or other suitable solvent)
-
Saturated aqueous NH4Cl (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the aldehyde (0.5 mmol) and the (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.05 mmol, 10 mol%) in toluene (1.0 mL).
-
Add the ketone (2.0 mmol, 4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed as monitored by TLC (typically 12-48 hours).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy carbonyl compound.
Experimental Workflow Visualization
Conclusion
(R)-(+)-2-(diphenylmethyl)pyrrolidine and its silyl ether derivatives are highly efficient and versatile organocatalysts for asymmetric transformations. The protocols and data presented herein for the Michael addition and aldol reaction highlight their utility in synthesizing enantioenriched molecules with excellent stereocontrol. These methods offer a valuable and more sustainable approach for researchers in academia and the pharmaceutical industry engaged in the synthesis of complex chiral compounds.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines via 2-Diphenylmethylpyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted pyrrolidines utilizing the versatile organocatalyst, 2-diphenylmethylpyrrolidine, and its highly effective derivatives, diarylprolinol silyl (B83357) ethers. These catalysts are renowned for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable tools in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.
The methodologies described herein primarily leverage enamine and iminium-ion catalysis, enabling a broad range of asymmetric transformations such as Michael additions, Diels-Alder reactions, and cycloadditions.[1][2] These reactions are characterized by their operational simplicity, mild conditions, and high yields, offering a practical and efficient approach to the construction of chiral pyrrolidine (B122466) scaffolds.[3]
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone reaction for the synthesis of enantioenriched γ-nitro aldehydes, which are versatile precursors to substituted pyrrolidines. The use of diarylprolinol silyl ethers as catalysts dramatically enhances both the reactivity and enantioselectivity of this transformation compared to uncatalyzed or proline-catalyzed reactions.[3] The bulky diarylprolinol silyl ether catalyst effectively shields one face of the enamine intermediate, leading to excellent stereocontrol.[3]
Quantitative Data Summary
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | (S)-TMS-DPP (10) | Toluene (B28343) | 1 | 82 | 94:6 | 99 |
| 2 | Propanal | (E)-β-Nitrostyrene | (S)-TES-DPP (10) | Toluene | 1 | 85 | 95:5 | >99 |
| 3 | Propanal | (E)-β-Nitrostyrene | (S)-TBS-DPP (10) | Toluene | 1 | 80 | 93:7 | 99 |
| 4 | Pentanal | (E)-β-Nitrostyrene | (S)-TMS-DPP (10) | Toluene | 2 | 88 | 96:4 | >99 |
| 5 | Propanal | (E)-1-Nitro-1-hexene | (S)-TMS-DPP (10) | Toluene | 2 | 81 | 95:5 | 99 |
| 6 | Propanal | (E)-2-Cyclohexyl-1-nitroethene | (S)-TMS-DPP (10) | Toluene | 3 | 75 | 94:6 | 99 |
Data compiled from Hayashi et al.[3] DPP = Diphenylprolinol TMS = Trimethylsilyl, TES = Triethylsilyl, TBS = tert-Butyldimethylsilyl
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in the specified solvent (2.0 mL) is added the aldehyde (2.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The nitroalkene (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[4]
Asymmetric Diels-Alder Reaction
The enantioselective Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters.[5] Diarylprolinol silyl ethers have been successfully employed as organocatalysts for the exo-selective and enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with dienes.[6] The catalyst, in combination with a Brønsted acid co-catalyst, activates the dienophile through the formation of a chiral iminium ion, which then reacts with the diene.
Quantitative Data Summary
| Entry | Dienophile | Diene | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (%) |
| 1 | Crotonaldehyde | Cyclopentadiene | Catalyst A (20) | TFA (20) | Toluene | 24 | 85 | >99:1 | 95 |
| 2 | Cinnamaldehyde | Cyclopentadiene | Catalyst A (20) | TFA (20) | Toluene | 48 | 91 | >99:1 | 97 |
| 3 | Acrolein | Cyclopentadiene | Catalyst A (20) | TFA (20) | Toluene | 12 | 78 | 95:5 | 93 |
| 4 | Crotonaldehyde | 1,3-Cyclohexadiene | Catalyst A (20) | TFA (20) | Toluene | 72 | 65 | >99:1 | 90 |
Catalyst A: 2-[Bis(3,5-bis-trifluoromethylphenyl)triethylsiloxymethyl]pyrrolidine TFA = Trifluoroacetic acid
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction
-
To a solution of the diarylprolinol silyl ether catalyst (0.2 mmol) and trifluoroacetic acid (0.2 mmol) in toluene (2.0 mL) at the specified temperature is added the α,β-unsaturated aldehyde (1.0 mmol).
-
After stirring for 5 minutes, the diene (3.0 mmol) is added.
-
The reaction is stirred at the specified temperature for the indicated time.
-
The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the corresponding Diels-Alder adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by GC or HPLC analysis on a chiral stationary phase.
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Catalytic cycle for the Michael addition.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 6. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
Application Notes and Protocols: 2-Diphenylmethylpyrrolidine Derivatives in Enantioselective C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective C-H functionalization is a powerful strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable functional groups with high stereocontrol. This approach is of paramount importance in the pharmaceutical industry for the efficient construction of chiral molecules. While direct C-H activation using 2-diphenylmethylpyrrolidine as a catalyst is not widely documented, its derivatives, particularly diarylprolinol silyl (B83357) ethers, have emerged as highly effective organocatalysts for the enantioselective α-functionalization of aldehydes and ketones. This process, proceeding through an enamine intermediate, represents a key type of C-H functionalization, selectively forming new bonds at the carbon atom adjacent to the carbonyl group.
This document provides detailed application notes and protocols for the use of a prominent this compound derivative, specifically a diarylprolinol silyl ether, in the enantioselective α-amination of aldehydes.
Catalytic System: Diarylprolinol Silyl Ether
The catalyst at the forefront of this methodology is (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl) (trimethylsilyloxy)methyl]pyrrolidine, a derivative of 2-diphenylmethylpyrrolidinol. The bulky bis(3,5-bis(trifluoromethyl)phenyl) groups and the trimethylsilyl (B98337) ether moiety are crucial for creating a well-defined chiral environment that allows for high levels of stereochemical control in the functionalization of the α-C-H bond of the aldehyde. These catalysts are often referred to as Jørgensen-Hayashi catalysts.
General Reaction: Enantioselective α-Amination of Aldehydes
The diarylprolinol silyl ether catalyzes the reaction between an aldehyde and an electrophilic nitrogen source, such as azodicarboxylates, to yield α-amino aldehydes with high enantioselectivity. The reaction proceeds via the formation of a chiral enamine intermediate from the aldehyde and the pyrrolidine-based catalyst. This enamine then attacks the electrophile, followed by hydrolysis to release the functionalized aldehyde and regenerate the catalyst.
Quantitative Data Summary
The following table summarizes the results for the enantioselective α-amination of various aldehydes with dibenzyl azodicarboxylate, catalyzed by (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl) (trimethylsilyloxy)methyl]pyrrolidine.
| Entry | Aldehyde | Time (h) | Yield (%) | e.e. (%) |
| 1 | Propanal | 0.5 | 94 | 99 |
| 2 | Butanal | 0.5 | 92 | 99 |
| 3 | Pentanal | 0.5 | 95 | 99 |
| 4 | Hexanal | 1 | 96 | 99 |
| 5 | 3-Methylbutanal | 2 | 95 | 99 |
| 6 | Cyclohexanecarbaldehyde | 2 | 96 | 99 |
Experimental Protocols
Representative Protocol for the Enantioselective α-Amination of Propanal:
This protocol is adapted from the work of Jørgensen and co-workers.
Materials:
-
(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl) (trimethylsilyloxy)methyl]pyrrolidine (catalyst)
-
Propanal
-
Dibenzyl azodicarboxylate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl) (trimethylsilyloxy)methyl]pyrrolidine (0.1 mmol, 10 mol%) in dichloromethane (2.0 mL) at -20 °C is added propanal (2.0 mmol).
-
The resulting mixture is stirred for 5 minutes.
-
Dibenzyl azodicarboxylate (1.0 mmol) is then added in one portion.
-
The reaction mixture is stirred at -20 °C and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 0.5 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (using an appropriate eluent system, e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired α-aminated propanal derivative.
-
The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: Catalytic cycle for the enantioselective α-functionalization of aldehydes.
Caption: Experimental workflow for enantioselective α-amination of aldehydes.
Application Notes and Protocols: The Role of 2-Diphenylmethylpyrrolidine in Neuroscience Drug Development
Introduction
2-Diphenylmethylpyrrolidine, also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine, is a psychoactive stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Structurally, it is the 4-dehydroxylated analog of diphenylprolinol (D2PM) and is closely related to desoxypipradrol (2-DPMP), another potent NDRI[1][3]. While it has been identified as a designer drug, its potent and specific interaction with monoamine transporters makes it a valuable molecular scaffold for neuroscience research and the development of novel therapeutics[1][2].
These application notes provide a detailed overview of the mechanism of action of this compound and its analogs, along with comprehensive protocols for key in vitro and in vivo experiments. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of monoamine reuptake inhibitors for neurological and psychiatric disorders such as ADHD, depression, and narcolepsy[3][4].
Mechanism of Action: Inhibition of Dopamine (B1211576) and Norepinephrine (B1679862) Transporters
The primary mechanism of action for this compound and its structural analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][3]. These transporters are membrane proteins located on presynaptic neurons responsible for clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling[4][5]. By blocking these transporters, this compound increases the extracellular concentrations of DA and NE, leading to enhanced and prolonged neurotransmission. This potentiation of catecholaminergic signaling is responsible for its stimulant effects[6].
The preference for DAT and NET over the serotonin (B10506) transporter (SERT) is a key characteristic of this class of compounds and is a critical factor in determining their pharmacological profile and abuse potential[7][8].
Quantitative Data: Transporter Binding Affinities
While specific binding data for this compound is limited in the public domain, extensive research on its close structural analog, desoxypipradrol (2-DPMP), provides valuable insight into its expected potency at monoamine transporters. The following table summarizes the inhibitory concentrations (IC₅₀) of 2-DPMP, demonstrating its high affinity for DAT and NET with negligible activity at SERT.
| Compound | Transporter | IC₅₀ (µM) | Reference |
| Desoxypipradrol (2-DPMP) | Dopamine Transporter (DAT) | 0.07 | [8][9] |
| Norepinephrine Transporter (NET) | 0.14 | [8][9] | |
| Serotonin Transporter (SERT) | >10 | [8][9] |
Experimental Protocols
Protocol 2.1: In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the dopamine transporter using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to DAT in prepared tissue membranes (e.g., from rat striatum) or cells expressing the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation[5].
Materials:
-
Tissue: Rodent brain striatum (fresh or frozen at -80°C).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-specific radioligand).
-
Non-specific binding agent: 10 µM Cocaine or 1 µM unlabeled WIN 35,428[5].
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation:
-
Homogenize striatal tissue in ice-cold homogenization buffer[5].
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction[5].
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay (96-well plate format):
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
To triplicate wells, add:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 50 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding agent + 50 µL radioligand + 50 µL membrane preparation[5].
-
Competitor Binding: 50 µL of test compound dilution + 50 µL radioligand + 50 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter[5].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding[5].
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[5].
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[5].
-
Protocol 2.2: In Vivo Assessment of Stimulant Properties - Locomotor Activity
Objective: To evaluate the psychostimulant effects of this compound in a rodent model by measuring changes in spontaneous locomotor activity.
Principle: Drugs that increase dopamine levels in brain regions like the nucleus accumbens and striatum typically increase spontaneous motor activity. The open field test is a standard paradigm to quantify this behavior, including total distance traveled, speed, and exploratory patterns[10][11].
Materials:
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
-
Apparatus: Open field arena (e.g., 40x40x40 cm for mice), equipped with an overhead video camera or a grid of infrared beams[12].
-
Software: Video tracking software for automated analysis of movement (e.g., Any-maze, EthoVision).
Methodology:
-
Acclimation:
-
Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the environment (lighting, ambient noise)[12].
-
Handle animals for several days prior to testing to reduce stress.
-
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 15-30 minutes).
-
-
Open Field Test:
-
Clean the arena thoroughly with 50-70% ethanol (B145695) between each animal to remove olfactory cues[10].
-
Gently place the animal in the center or along one wall of the open field arena[10].
-
Allow the animal to explore freely for a set duration (e.g., 30-60 minutes)[10][13].
-
Record the session using the video camera or infrared beam system[12].
-
-
Data Collection and Analysis:
-
Use the tracking software to automatically quantify behavioral parameters.
-
Key Parameters:
-
Compare the data between the vehicle-treated control group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Application in Neuroscience Drug Development
The study of this compound and its analogs is crucial for the development of novel therapeutics targeting catecholaminergic dysfunction. By understanding the structure-activity relationships (SAR) of this chemical class, medicinal chemists can design new molecules with improved selectivity, potency, and pharmacokinetic profiles.
Key Applications:
-
Lead Compound for Therapeutic Design: The diphenylmethylpyrrolidine scaffold can be modified to fine-tune its affinity for DAT and NET, potentially leading to new treatments for ADHD or depression with fewer side effects[4][14].
-
Tool for Probing Transporter Function: These compounds serve as research tools to investigate the physiological roles of DAT and NET in various neural circuits and their involvement in disease states.
-
Understanding Abuse Liability: As potent dopamine reuptake inhibitors, these compounds can be used in preclinical models to study the neurobiological mechanisms underlying psychostimulant addiction and to develop strategies to mitigate abuse potential in new therapeutics[7][15].
The development pipeline for a novel NDRI based on this scaffold involves a logical progression from initial characterization to preclinical evaluation.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity of 2-Diphenylmethylpyrrolidine Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enantioselective reactions catalyzed by 2-diphenylmethylpyrrolidine.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve common issues in your experiments.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following Q&A will guide you through the potential causes and solutions.
Q: Have you optimized the reaction temperature?
A: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.
-
Recommendation: Perform a temperature screening study. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor both the enantiomeric excess and the reaction conversion at each temperature to find the optimal balance.
Q: Have you screened different solvents?
A: The solvent can significantly influence the stability of the transition states and the solubility of the catalyst and reactants, thereby affecting enantioselectivity. Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the key interactions in the catalytic cycle.
-
Recommendation: Conduct a solvent screening with a range of aprotic solvents of varying polarities. Ensure all solvents are anhydrous, as water can negatively impact the reaction.
Disclaimer: The following table provides representative data on the effect of solvent on enantioselectivity for a Michael addition reaction catalyzed by a pyrrolidine (B122466) derivative, as specific quantitative data for this compound was not available in the searched literature. This data should be used as a general guide for solvent screening.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 92 |
| Dichloromethane (B109758) | 9.1 | 85 |
| Tetrahydrofuran (B95107) | 7.6 | 78 |
| Acetonitrile | 37.5 | 65 |
| Methanol (B129727) | 32.7 | 40 |
Q: Is the catalyst loading optimized?
A: Catalyst loading can influence the reaction rate and, in some cases, the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it doesn't always lead to higher enantioselectivity and can increase the cost of the reaction.
-
Recommendation: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%). A lower catalyst loading may sometimes favor the catalyzed pathway over a non-selective background reaction.
Q: Have you considered using additives?
A: Additives, such as weak acids or bases, can act as co-catalysts or promoters, influencing the catalytic cycle and improving enantioselectivity. For aminocatalysis, acidic additives can facilitate the formation of the iminium ion and the turnover of the catalyst.
-
Recommendation: Screen a small library of additives. For reactions involving enamine intermediates, weak Brønsted acids like benzoic acid or p-toluenesulfonic acid can be beneficial.
Disclaimer: The following table illustrates the potential impact of acidic additives on a Michael addition catalyzed by a pyrrolidine derivative. Specific results for this compound may vary.
| Additive (10 mol%) | pKa | Enantiomeric Excess (ee, %) |
| None | - | 88 |
| Benzoic Acid | 4.20 | 95 |
| Acetic Acid | 4.76 | 92 |
| p-Toluenesulfonic Acid | -0.7 | 85 (lower yield) |
Issue 2: Low Reaction Yield or Slow Reaction Rate
Q: Is the reaction temperature appropriate?
A: While lower temperatures often favor enantioselectivity, they can also significantly slow down the reaction rate.
-
Recommendation: If the reaction is too slow at the optimal temperature for enantioselectivity, consider finding a compromise temperature that provides acceptable yield and enantiomeric excess within a reasonable timeframe. Alternatively, you may need to increase the reaction time.
Q: Is the catalyst concentration sufficient?
A: A very low catalyst loading might lead to a slow reaction rate and incomplete conversion.
-
Recommendation: If you have optimized for enantioselectivity at a low catalyst loading, try incrementally increasing the loading to improve the reaction rate and yield.
Q: Are your reagents and solvents pure and dry?
A: Impurities, especially water, can deactivate the catalyst or interfere with the catalytic cycle, leading to lower yields.
-
Recommendation: Ensure all starting materials are of high purity. Use freshly distilled or commercially available anhydrous solvents. The use of molecular sieves can also help to remove trace amounts of water.
Issue 3: Inconsistent Results
Q: Are your reaction conditions strictly controlled?
A: Small variations in temperature, concentration, solvent purity, or reaction time can lead to significant differences in yield and enantioselectivity.
-
Recommendation: Maintain strict control over all reaction parameters. Use a cryostat for accurate temperature control. Ensure accurate measurement of all reagents and solvents.
Q: Is your catalyst pure and from a reliable source?
A: The purity of the catalyst is crucial. Impurities can inhibit the catalytic activity or promote side reactions.
-
Recommendation: Use a catalyst from a reputable supplier. If you synthesize the catalyst in-house, ensure it is thoroughly purified and characterized.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound as a catalyst?
A1: this compound is a secondary amine organocatalyst that typically operates through two main catalytic cycles: the enamine cycle and the iminium ion cycle. In the enamine cycle, the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate, which then reacts with an electrophile. In the iminium ion cycle, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. The bulky diphenylmethyl group provides a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.
Q2: How do I choose the best solvent for my reaction?
A2: The ideal solvent should dissolve all reactants and the catalyst, but not interfere with the key non-covalent interactions that control the stereoselectivity. A good starting point is to screen a range of aprotic solvents with varying polarities, such as toluene, dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Polar, protic solvents like methanol or water are generally avoided as they can compete for hydrogen bonding and disrupt the catalytic cycle.
Q3: What is a typical catalyst loading for this compound?
A3: A typical catalyst loading for this compound is in the range of 5-20 mol%. However, the optimal loading can vary depending on the specific reaction and substrates. It is always recommended to perform a catalyst loading screening to find the lowest amount of catalyst that provides a good balance of reaction rate, yield, and enantioselectivity.
Q4: Can I recycle the this compound catalyst?
A4: In principle, organocatalysts can be recovered and reused. However, the ease of recovery depends on the specific reaction and workup procedure. Recovery can sometimes be achieved through extraction or chromatography. The efficiency of the recycled catalyst should be evaluated to ensure it has not degraded during the reaction or workup.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
(S)-2-(Diphenylmethyl)pyrrolidine
-
Nitroolefin (1.0 equiv)
-
Aldehyde (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, DCM)
-
Additive (optional, e.g., benzoic acid, 10 mol%)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-2-(diphenylmethyl)pyrrolidine catalyst (10 mol%) and the chosen anhydrous solvent (to make a 0.2 M solution with respect to the nitroolefin).
-
If using an additive, add it to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroolefin (1.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (2.0-3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
Caption: Generalized enamine catalytic cycle for this compound.
Caption: A typical experimental workflow for an organocatalyzed reaction.
Caption: Decision tree for troubleshooting low enantioselectivity.
Troubleshooting low yields in 2-Diphenylmethylpyrrolidine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-diphenylmethylpyrrolidine. The following information is structured to provide clear, actionable solutions to improve reaction yields and product purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, with a focus on a common synthetic route starting from prolinol.
Issue 1: Low Yield During the Tosylation of Prolinol
Question: My yield for the tosylation of (S)-prolinol to produce (S)-2-(tosyloxymethyl)pyrrolidine is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this step are often attributed to several factors related to reagent purity, reaction conditions, and work-up procedures.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Side Reactions: The formation of byproducts can occur, particularly if the temperature is not adequately controlled. Maintaining a low reaction temperature (typically 0 °C to room temperature) is critical to minimize these side reactions.
-
Work-up Issues: During the aqueous work-up, the product can be partially lost to the aqueous layer due to its polarity. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. Using a brine wash can also improve extraction efficiency by reducing the solubility of the product in the aqueous layer.[1]
| Parameter | Recommended Condition | Troubleshooting Tip |
| Temperature | 0 °C to Room Temperature | High temperatures can lead to side reactions. |
| Reaction Time | Monitor by TLC | Ensure complete consumption of starting material. |
| Base | Pyridine (B92270) or Triethylamine | Ensure the base is dry and used in slight excess. |
| Work-up | Multiple Extractions | Use brine to "salt out" the product from the aqueous phase.[1] |
Issue 2: Poor Yield in the N-Alkylation Step
Question: I am struggling with the N-alkylation of the pyrrolidine (B122466) derivative with the diphenylmethyl group. What are the common pitfalls and solutions?
Answer: The N-alkylation step is critical and can be prone to low yields due to several factors.
-
Poor Reactivity of Starting Materials: The tosylate may not be sufficiently reactive, or the diphenylmethylating agent may be sterically hindered.
-
Inappropriate Reaction Conditions: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or DMSO are often preferred to facilitate the reaction. A strong, non-nucleophilic base is necessary to deprotonate the pyrrolidine nitrogen without competing in the alkylation.
-
Side Reactions: Over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, can be a significant side reaction. This can be minimized by controlling the stoichiometry of the reactants and adding the alkylating agent slowly.[2] Elimination reactions can also compete with substitution, especially at higher temperatures.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Solvent | DMF, DMSO, or Acetonitrile | Ensure the solvent is anhydrous. |
| Base | K₂CO₃, Cs₂CO₃, or NaH | The choice of base can significantly impact the yield. |
| Temperature | Room Temp. to 80 °C (monitor) | Higher temperatures may promote elimination side reactions. |
| Stoichiometry | Use a slight excess of the amine | Helps to prevent over-alkylation.[2] |
Issue 3: Difficulties with the Deprotection of the N-Tosyl Group
Question: The final deprotection of the N-tosyl group is resulting in a low yield of this compound. What methods can I use to improve this step?
Answer: The removal of the tosyl protecting group can be challenging. The choice of deprotection conditions is critical to avoid degradation of the desired product.
-
Harsh Reaction Conditions: Some deprotection methods, such as using strong acids at high temperatures, can lead to decomposition of the product.
-
Incomplete Reaction: The deprotection may not go to completion. Monitoring the reaction by TLC is essential.
-
Alternative Deprotection Methods: If one method fails, others can be attempted. Common methods include:
-
Reductive Cleavage: Using sodium in liquid ammonia, or other reducing agents like sodium naphthalenide.
-
Acidic Hydrolysis: Refluxing with strong acids like HBr or HCl, although this can be harsh.
-
Magnesium in Methanol (B129727): A milder reductive method.
-
| Deprotection Method | Reagents | Typical Conditions | Potential Issues |
| Reductive Cleavage | Sodium in liquid ammonia | -78 °C | Requires specialized equipment for handling liquid ammonia. |
| Acidic Hydrolysis | HBr in acetic acid | Reflux | Can lead to product degradation. |
| Reductive Cleavage | Magnesium turnings in Methanol | Reflux | May require longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product?
Common impurities can originate from unreacted starting materials or side reactions. These may include unreacted tosylated intermediates, byproducts from elimination reactions, or over-alkylated products. Purification by column chromatography is typically required to obtain the pure product.
Q2: Can I use a different leaving group instead of a tosylate?
Yes, other good leaving groups like mesylate or triflate can be used. The reactivity of the leaving group can influence the reaction conditions required for the N-alkylation step. Generally, the order of reactivity is triflate > mesylate > tosylate.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of (S)-2-Diphenylmethylpyrrolidine
This protocol is a representative procedure based on common synthetic transformations for this class of compounds.
Step 1: Synthesis of (S)-1-Tosyl-2-(tosyloxymethyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask, dissolve (S)-prolinol in pyridine and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (S)-N-Tosyl-2-(diphenylmethyl)pyrrolidine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of diphenylmethane (B89790) in anhydrous THF. Cool the solution to -78 °C.
-
Reagent Addition: Slowly add n-butyllithium to the solution to deprotonate the diphenylmethane, forming a deep red solution of the diphenylmethyl anion. Separately, dissolve (S)-1-tosyl-2-(tosyloxymethyl)pyrrolidine in anhydrous THF.
-
Reaction: Add the solution of the tosylated pyrrolidine to the solution of the diphenylmethyl anion at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 3: Deprotection to (S)-2-Diphenylmethylpyrrolidine
-
Reaction Setup: Dissolve the N-tosyl-2-(diphenylmethyl)pyrrolidine in a suitable solvent for the chosen deprotection method (e.g., methanol for magnesium-mediated deprotection).
-
Reagent Addition: Add the deprotecting agent (e.g., magnesium turnings).
-
Reaction: Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work-up: After completion, filter the reaction mixture and concentrate the filtrate. Perform an appropriate aqueous work-up to isolate the free amine.
-
Purification: Purify the final product by column chromatography to obtain pure (S)-2-diphenylmethylpyrrolidine.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Asymmetric Synthesis Using 2-Diphenylmethylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Diphenylmethylpyrrolidine in asymmetric synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in asymmetric synthesis?
A1: this compound, a secondary amine, primarily acts as an organocatalyst through the formation of a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or a ketone). This enamine then reacts with an electrophile. The bulky diphenylmethyl group on the pyrrolidine (B122466) ring creates a chiral environment, directing the approach of the electrophile to a specific face of the enamine, thus inducing asymmetry in the product.
Q2: What are the most common types of reactions catalyzed by this compound?
A2: This catalyst is widely used in a variety of asymmetric transformations, including:
-
Michael additions: The conjugate addition of aldehydes or ketones to α,β-unsaturated compounds.
-
Aldol reactions: The reaction of an enamine with an aldehyde or ketone.
-
α-Alkylation of aldehydes and ketones: The reaction of an enamine with an alkyl halide.
-
α-Halogenation: The enantioselective introduction of a halogen atom at the α-position of a carbonyl compound.
Q3: Why am I observing low enantioselectivity in my reaction?
A3: Low enantiomeric excess (ee) can stem from several factors. One common issue is the potential for the product to racemize under the reaction conditions. Additionally, the formation of geometric isomers of the enamine intermediate (E/Z isomers) can lead to different stereochemical outcomes, thereby reducing the overall enantioselectivity. The steric bulk of the diphenylmethyl group is crucial for facial discrimination; however, factors such as solvent, temperature, and the nature of the substrates can influence the transition state energies and impact the stereochemical outcome. It has been noted that pyrrolidine catalysts with less bulky α-substituents, such as the diphenylmethyl group, may offer only moderate selectivity compared to catalysts with larger substituents.[1][2]
Q4: Can the catalyst itself degrade during the reaction?
A4: While this compound is a relatively stable organocatalyst, prolonged reaction times, high temperatures, or the presence of strong acids or bases can potentially lead to degradation. Oxidative degradation pathways can also be a concern for amines. If you suspect catalyst degradation, it is advisable to use freshly purified catalyst and store it under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
Low product yield is a frequent challenge in asymmetric synthesis. The underlying causes can be multifaceted, ranging from incomplete reactions to the formation of side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Incomplete Enamine Formation | The equilibrium between the carbonyl compound, the amine catalyst, and the enamine may not favor the enamine. | Protocol 1: Optimizing Enamine Formation. 1. Ensure all reagents and solvents are anhydrous. Water can hydrolyze the enamine and the iminium intermediate. 2. Consider the addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water formed during the reaction. 3. A catalytic amount of a weak acid (e.g., benzoic acid, acetic acid) can accelerate enamine formation. |
| Hydrolysis of the Iminium Intermediate | The iminium ion formed after the enamine reacts with the electrophile is susceptible to hydrolysis, which reverts it back to the starting carbonyl compound. | Protocol 2: Minimizing Hydrolysis. 1. Perform the reaction under strictly anhydrous conditions. 2. After the reaction is complete, perform the aqueous work-up at low temperatures (e.g., 0 °C) to minimize hydrolysis of the desired product-iminium complex before isolation. |
| Formation of an Unreactive Enamine Isomer | The catalyst can form different geometric isomers of the enamine (E vs. Z). One isomer may be significantly more reactive than the other. | Protocol 3: Influencing Enamine Geometry. 1. Vary the solvent. Non-polar solvents often favor the formation of the more reactive E-enamine. 2. Adjust the reaction temperature. Lower temperatures can sometimes favor the formation of a single isomer. |
| Catalyst Inhibition by Byproducts | Byproducts formed during the reaction can sometimes inhibit the catalyst, leading to a decrease in reaction rate and overall yield. | Protocol 4: Mitigating Catalyst Inhibition. 1. If possible, identify the inhibitory byproduct (e.g., by NMR or LC-MS analysis of the crude reaction mixture). 2. Consider using additives that can sequester the byproduct. For example, in reactions involving N-halosuccinimides, the succinimide (B58015) byproduct can be inhibitory. |
Problem 2: Formation of Side Products
The presence of unexpected spots on your TLC or peaks in your chromatogram indicates the formation of side products. Identifying and minimizing these is crucial for obtaining a pure desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy | Experimental Protocol |
| Over-alkylation/Multiple Addition Product | The enamine intermediate reacts with more than one equivalent of the electrophile. | This is more common with highly reactive electrophiles and when the initial product can still form an enamine. | Protocol 5: Controlling Stoichiometry. 1. Add the electrophile slowly to the reaction mixture to maintain a low concentration. 2. Use a slight excess of the carbonyl substrate relative to the electrophile. 3. Lowering the reaction temperature can also help to control the reaction rate. |
| Aldol Condensation Product | Self-condensation of the starting aldehyde or ketone can occur, especially under basic conditions or at elevated temperatures. | This compound is a relatively weak base, which helps to minimize this side reaction. | Protocol 6: Minimizing Aldol Condensation. 1. Maintain a neutral or slightly acidic pH by using an appropriate additive if necessary. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Michael Addition/Alkylation at the Wrong Position | For substrates with multiple electrophilic sites, the reaction may occur at an undesired position. | The steric bulk of the diphenylmethyl group generally provides good regioselectivity. | Protocol 7: Enhancing Regioselectivity. 1. Modify the substrate to block or deactivate alternative reactive sites. 2. Screen different solvents to influence the transition state and favor the desired regioselectivity. |
Problem 3: Racemization or Epimerization of the Product
A lower than expected enantiomeric or diastereomeric ratio can be due to the loss of stereochemical integrity of the product after its formation.
Causes and Solutions for Loss of Stereoselectivity:
| Issue | Mechanism | Troubleshooting Steps | Experimental Protocol |
| Product Racemization/Epimerization | If the newly formed stereocenter has an acidic proton, it can be removed by a base present in the reaction mixture, leading to racemization or epimerization. | The catalyst itself is a base and can contribute to this. | Protocol 8: Preventing Product Epimerization. 1. Minimize reaction time. Monitor the reaction closely and quench it as soon as it is complete. 2. Use a co-catalyst or additive that can buffer the reaction mixture. 3. Purify the product promptly after work-up, avoiding prolonged exposure to basic or acidic conditions during chromatography. |
| Racemization of the Starting Material | For aldehydes with an α-stereocenter, the catalyst can promote racemization of the starting material via enamine formation and hydrolysis. | This can be a significant issue if the rate of racemization is comparable to the rate of the desired reaction. | Protocol 9: Addressing Starting Material Racemization. 1. Lowering the reaction temperature can slow down the rate of enamine formation and subsequent racemization. 2. Choose reaction conditions that favor a rapid reaction with the electrophile to consume the starting material before significant racemization occurs. |
Visualizing Reaction Pathways
To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the key pathways.
Desired Reaction Pathway: Asymmetric Michael Addition
Caption: General workflow for an asymmetric Michael addition.
Common Side Reaction Pathways
Caption: Potential side reactions originating from the enamine intermediate.
Troubleshooting Logic Flow
References
Technical Support Center: Purification of 2-Diphenylmethylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-diphenylmethylpyrrolidine from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. If prepared by the reduction of diphenylprolinol, unreacted starting material and by-products from the reducing agent may be present. If synthesized via a Grignard reaction, you might encounter biphenyl (B1667301) from the Grignard reagent and tertiary alcohols from the reaction with the ester starting material.[1][2][3][4] Unidentified polar, baseline impurities on a TLC plate are also common.
Q2: My this compound appears as an oil and won't solidify. How can I purify it?
A2: this compound can exist as an oil, especially if it contains impurities. Purification can be achieved through flash column chromatography or by converting it to its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization.[5][6][7][8][9][10]
Q3: What are the best techniques for purifying this compound?
A3: The choice of purification technique depends on the nature and quantity of impurities. The most common and effective methods are:
-
Flash Column Chromatography: Effective for removing a wide range of impurities.[11][12]
-
Recrystallization as a salt: Converting the amine to its hydrochloride salt and recrystallizing is an excellent method for achieving high purity.[5][6][7][8][9]
-
Vacuum Distillation: Suitable for high-boiling point amines like this compound, especially for removing non-volatile impurities.[13][14][15]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My compound streaks or shows poor peak shape on the silica (B1680970) gel column.
-
Cause: Basic amines like this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing and poor separation.[12][16]
-
Solution:
-
Add a competing amine: Add a small amount of a volatile base, such as triethylamine (B128534) (0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica gel.[12][16]
-
Use a different stationary phase: Consider using an amine-functionalized silica column or alumina (B75360) (neutral or basic) which are more suitable for basic compounds.[17][18]
-
Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an effective alternative.[11][12]
-
Issue 2: My compound is not separating from a non-polar impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution:
-
Optimize the solvent system: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of hexanes/ethyl acetate (B1210297), dichloromethane (B109758)/methanol, or toluene/ethyl acetate.
-
Use an amine-functionalized column: These columns can offer different selectivity compared to standard silica gel.[17][18]
-
Recrystallization of the Hydrochloride Salt
Issue 1: The hydrochloride salt does not precipitate from the solution.
-
Cause: The solution may not be saturated, or the chosen solvent may be too good a solvent for the salt even at low temperatures.
-
Solution:
-
Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the salt.
-
Add an anti-solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) to induce precipitation.
-
Cool the solution: Ensure the solution is thoroughly cooled in an ice bath or even a freezer if the solvent's freezing point allows.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Issue 2: The product "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.
-
Solution:
-
Re-heat the solution: Add a small amount of the solvent to dissolve the oil, then allow it to cool down much more slowly.
-
Use a different solvent system: Experiment with different solvent mixtures for the recrystallization.[9]
-
Purify further before recrystallization: If significant impurities are present, it may be necessary to perform a preliminary purification by column chromatography.
-
Vacuum Distillation
Issue 1: The compound is decomposing during distillation.
-
Cause: The distillation temperature is too high. Amines can also be susceptible to oxidation at high temperatures.
-
Solution:
-
Improve the vacuum: A lower pressure will decrease the boiling point of the compound. Ensure all joints are well-sealed and the vacuum pump is functioning correctly.
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.
-
Distill under an inert atmosphere: Purge the apparatus with nitrogen or argon before starting the distillation to prevent oxidation.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Key Parameters to Control |
| Flash Chromatography | >95% | Solvent system, stationary phase, column loading |
| Recrystallization (HCl salt) | >99% | Solvent choice, cooling rate, concentration |
| Vacuum Distillation | >98% | Pressure, temperature, distillation rate |
| Common Solvents for Purification | Application |
| Hexanes/Ethyl Acetate (+ Triethylamine) | Normal Phase Flash Chromatography |
| Dichloromethane/Methanol (+ Triethylamine) | Normal Phase Flash Chromatography for more polar compounds |
| Ethanol/Water | Recrystallization of the hydrochloride salt |
| Isopropanol | Recrystallization of the hydrochloride salt |
| Diethyl Ether | Anti-solvent for precipitation of the hydrochloride salt |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, a starting point is a mixture of hexanes and ethyl acetate (e.g., 80:20) with the addition of 1% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization:
-
Transfer the crude salt to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to dissolve the solid completely.[5]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction to discard.
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. biotage.com [biotage.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. allen.in [allen.in]
- 16. benchchem.com [benchchem.com]
- 17. silicycle.com [silicycle.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Optimizing 2-Diphenylmethylpyrrolidine Organocatalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-(Diphenylmethyl)pyrrolidine and its derivatives in organocatalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on optimizing reaction conditions for asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (S)-2-Diphenylmethylpyrrolidine in organocatalysis?
(S)-2-Diphenylmethylpyrrolidine and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly versatile organocatalysts. They are primarily used to catalyze asymmetric reactions by forming chiral enamine or iminium ion intermediates. Common applications include asymmetric Michael additions, α-alkylations, and Diels-Alder reactions. These catalysts are valued for their ability to provide high levels of stereocontrol, leading to the synthesis of enantioenriched molecules that are crucial for pharmaceutical development.
Q2: How does the catalyst loading affect the reaction outcome?
Catalyst loading is a critical parameter that influences reaction rate, yield, and cost-effectiveness. Generally, higher catalyst loading leads to faster reaction rates. However, excessive amounts can increase costs and complicate product purification. Conversely, very low loadings may result in slow or incomplete conversions. It is crucial to perform an optimization screen to find the lowest catalyst loading that provides the desired conversion and stereoselectivity in an acceptable timeframe.
Q3: What is the role of solvent choice in optimizing these reactions?
The choice of solvent can significantly impact both the reactivity and stereoselectivity of the reaction. Solvents can influence the stability of intermediates and transition states in the catalytic cycle. For instance, non-polar solvents may be preferred in some cases to minimize unwanted interactions that could lower enantioselectivity. A solvent screening study is highly recommended during the optimization of a new transformation.
Q4: My reaction shows low enantioselectivity (ee%). What are the potential causes and solutions?
Low enantioselectivity can stem from several factors:
-
Suboptimal Temperature: Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Inappropriate Solvent: The solvent can affect the chiral environment provided by the catalyst. It is advisable to screen a range of solvents with varying polarities.
-
Catalyst Purity: Impurities in the catalyst can interfere with its performance. Ensure you are using a high-purity catalyst.
-
Presence of Water: Traces of water can hydrolyze the enamine intermediate, leading to a racemic background reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q5: What should I do if my reaction is not going to completion or the yield is very low?
Low conversion or yield can be attributed to several issues:
-
Catalyst Deactivation: The catalyst may be deactivated by acidic impurities in the substrates or solvents. Purification of starting materials is recommended. In some cases, the catalyst can be poisoned by strongly coordinating species.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. Try incrementally increasing the catalyst loading.
-
Suboptimal Temperature: While lower temperatures often favor selectivity, some reactions require higher temperatures to achieve a reasonable rate. A temperature optimization study is beneficial.
-
Poor Substrate Reactivity: The electronic or steric properties of your substrate may hinder the reaction.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Poor Diastereoselectivity (dr)
-
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Diastereoselectivity is influenced by the steric interactions in the transition state.
-
Catalyst Choice: The bulky diphenylmethyl group of the catalyst is designed to effectively shield one face of the enamine intermediate. Ensure that your substrate does not have competing directing groups.
-
Reaction Temperature: Lowering the temperature can often improve diastereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Screening different solvents is recommended.
-
Issue 2: Difficulty in Product Purification
-
Question: I am having trouble separating my product from the catalyst after the reaction. What can I do?
-
Answer: (S)-2-(Diphenylmethyl)pyrrolidine is a basic compound. An acid wash during the workup (e.g., with dilute HCl) can protonate the catalyst, making it water-soluble and facilitating its removal from the organic product. Subsequently, the catalyst can often be recovered by basifying the aqueous layer and extracting it with an organic solvent.
Issue 3: Inconsistent Results Between Batches
-
Question: I am getting different yields and selectivities when I repeat the reaction. What could be the cause?
-
Answer: Inconsistent results are often due to variations in reagent quality or reaction setup.
-
Reagent Purity: Ensure the purity of your substrates and solvents. Impurities can act as inhibitors or catalyst poisons.
-
Anhydrous Conditions: The presence of moisture can be a significant source of variability. Always use freshly dried solvents and ensure your glassware is properly dried.
-
Inert Atmosphere: If your reaction is sensitive to air, ensure a consistent and reliable inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
The following tables provide representative data for the optimization of reaction conditions in asymmetric Michael additions catalyzed by pyrrolidine-based organocatalysts. Note that the optimal conditions are highly substrate-dependent and these tables should be used as a general guide.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 75 | 88 |
| 5 | 92 | 95 |
| 10 | 98 | 97 |
| 20 | 99 | 97 |
Data is illustrative and based on typical trends observed for pyrrolidine-based organocatalysts in asymmetric Michael additions.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 90 |
| Dichloromethane (B109758) | 25 | 95 |
| Tetrahydrofuran | 25 | 85 |
| Dichloromethane | 0 | 97 |
| Dichloromethane | -20 | >99 |
Data is illustrative and highlights the significant impact of solvent and temperature on the outcome of the reaction.
Experimental Protocols
Representative Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
(S)-2-(Diphenylmethyl)pyrrolidine (10 mol%)
-
Nitroalkene (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nitroalkene (e.g., 0.5 mmol) and (S)-2-(Diphenylmethyl)pyrrolidine (e.g., 0.05 mmol, 10 mol%).
-
Add anhydrous dichloromethane (e.g., 2.0 mL) and stir the solution at the desired temperature (e.g., 0 °C).
-
Add the aldehyde (e.g., 1.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
The following diagrams illustrate key concepts and workflows related to 2-diphenylmethylpyrrolidine organocatalysis.
Caption: General catalytic cycle for the activation of aldehydes via enamine formation.
Caption: A logical workflow for troubleshooting low enantioselectivity in your reaction.
Stability of 2-Diphenylmethylpyrrolidine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-diphenylmethylpyrrolidine under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a cyclic secondary amine. In its solid form as a hydrochloride salt, it is reported to be stable for at least five years when stored at -20°C. However, in solution, its stability is susceptible to the pH of the medium. Like other secondary amines, the pyrrolidine (B122466) ring is generally stable, but the molecule can be prone to degradation under strong acidic or basic conditions, especially at elevated temperatures.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
Under acidic conditions, the nitrogen atom of the pyrrolidine ring will be protonated, forming a pyrrolidinium (B1226570) ion. While the pyrrolidine ring itself is relatively stable to ring-opening, the presence of the diphenylmethyl group at the 2-position introduces a potential site for degradation. A plausible degradation pathway involves the acid-catalyzed cleavage of the C-N bond. This is facilitated by the stability of the resulting diphenylmethyl carbocation. The proposed mechanism is initiated by protonation of the pyrrolidine nitrogen, followed by heterolytic cleavage of the bond between the nitrogen and the diphenylmethyl-substituted carbon. This would result in the formation of a diphenylmethyl carbocation and pyrrolidine. The highly reactive carbocation would then likely react with available nucleophiles in the medium (e.g., water, anions from the acid) to form corresponding alcohols or other substitution products.
Q3: What are the potential degradation pathways for this compound under basic conditions?
Under basic conditions, this compound is expected to be more stable than in acidic conditions, as the nitrogen atom is not protonated. Secondary amines are generally stable in basic solutions. However, at elevated temperatures and in the presence of strong bases, degradation could potentially occur via oxidation of the amine or other complex reactions. One possibility is dehydrogenation of the pyrrolidine ring to form the corresponding pyrroline (B1223166) or pyrrole (B145914) derivatives, although this typically requires a catalyst. Without specific experimental data, any proposed pathway under basic conditions is speculative.
Q4: Are there any known reactive functional groups in this compound?
The key reactive sites in this compound are:
-
The secondary amine: The nitrogen atom is basic and nucleophilic.
-
The C-N bond at the 2-position: This bond is potentially susceptible to cleavage under acidic conditions due to the stability of the diphenylmethyl carbocation.
-
The aromatic rings: The two phenyl groups could undergo electrophilic substitution reactions, but this is less likely to be a primary degradation pathway under typical hydrolytic stress conditions.
Troubleshooting Guides
Issue: Unexpected degradation of this compound in an acidic formulation.
| Possible Cause | Troubleshooting Steps |
| Low pH | Determine the pH of your formulation. If it is strongly acidic (pH < 3), consider adjusting the pH to a less acidic range if your experimental design allows. |
| High Temperature | Avoid heating the acidic solution containing this compound. If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. |
| Presence of Strong Nucleophiles | If your formulation contains strong nucleophiles, they may react with the diphenylmethyl carbocation formed during degradation, leading to a variety of byproducts. Analyze for these potential adducts. |
Issue: Loss of this compound during workup with a strong base.
| Possible Cause | Troubleshooting Steps |
| High Temperature | Avoid excessive heating during basification and extraction. Perform these steps at room temperature or below if possible. |
| Oxidation | If the basic solution is exposed to air for extended periods, especially with heating, oxidative degradation may occur. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables are examples of how to present quantitative data from a forced degradation study of this compound.
Table 1: Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | % this compound Remaining | % Degradant 1 (Pyrrolidine) | % Degradant 2 (Diphenylmethanol) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 12 | 85.2 | 12.1 | 2.7 | |
| 24 | 72.5 | 23.8 | 3.7 | |
| 48 | 55.1 | 39.5 | 5.4 | |
| 0.01 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 12 | 98.1 | 1.5 | 0.4 | |
| 24 | 96.3 | 3.1 | 0.6 | |
| 48 | 92.8 | 6.2 | 1.0 |
Table 2: Degradation of this compound under Basic Conditions
| Condition | Time (hours) | % this compound Remaining | Major Degradants |
| 0.1 M NaOH, 60°C | 0 | 100 | Not Detected |
| 12 | 99.5 | Not Detected | |
| 24 | 99.1 | Not Detected | |
| 48 | 98.5 | Trace amounts of unidentified products | |
| 0.01 M NaOH, 60°C | 0 | 100 | Not Detected |
| 12 | 99.8 | Not Detected | |
| 24 | 99.7 | Not Detected | |
| 48 | 99.6 | Not Detected |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. Specific concentrations, temperatures, and time points should be optimized for your specific project.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.01 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 12, 24, 48 hours).
-
Neutralize the samples with an appropriate base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 0.01 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an appropriate acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at predetermined time points.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after a defined exposure period.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Analyze samples at predetermined time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Quantify the amount of remaining this compound and any formed degradation products.
-
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General stability of this compound under basic conditions.
Caption: General experimental workflow for a forced degradation study.
Regeneration and recycling of 2-Diphenylmethylpyrrolidine catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 2-diphenylmethylpyrrolidine catalysts and their derivatives, such as diarylprolinol silyl (B83357) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recycling this compound catalysts?
A1: The main strategies for recycling these organocatalysts focus on facilitating their separation from the reaction mixture. Key methods include:
-
Immobilization: The catalyst is anchored to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. This allows for simple recovery through filtration or magnetic separation.[1][2][3]
-
Solubility-Based Separation: By modifying the catalyst to alter its solubility, for example, by forming a salt with an acid like benzoic acid, it can be selectively extracted from the reaction mixture. This is particularly effective in aqueous systems.[4][5]
-
Nanofiltration: In continuous flow processes, nanofiltration membranes can be used to separate the catalyst from the product stream, enabling its reuse.[6]
Q2: What is the difference between catalyst "recycling" and "regeneration"?
A2: Recycling refers to the process of separating the catalyst from the reaction mixture after a reaction cycle and reusing it in a subsequent run. This primarily addresses the physical recovery of the catalyst. Regeneration , on the other hand, is a treatment process to restore the catalytic activity of a deactivated or "poisoned" catalyst.[7][8] Deactivation can occur through various mechanisms, including the build-up of byproducts or interaction with impurities.[8]
Q3: How many times can a this compound catalyst typically be recycled?
A3: The recyclability depends on the specific catalyst, the reaction conditions, and the recycling method. However, several studies have demonstrated high recyclability. For instance, diarylprolinol silyl ether catalysts have been successfully recycled for more than six to ten times without a significant loss of catalytic activity or stereochemical control.[2][4][5]
Q4: Can the catalyst be modified to improve its recyclability?
A4: Yes, modifying the catalyst is a common strategy to enhance its recyclability. This can be achieved by:
-
Attaching it to a solid support like Polyhedral Oligomeric Silsesquioxanes (POSS) or magnetic nanoparticles.[2][9]
-
Introducing functional groups that alter its solubility properties, such as forming salts to make them water-soluble.[4][5]
-
Tagging the catalyst with a fluorous moiety for separation via fluorous solid-phase extraction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Decreased Enantioselectivity after Recycling | 1. Partial degradation of the catalyst structure during the reaction or work-up. 2. Presence of residual acid or base from the work-up, which can interfere with the catalytic cycle.[6] 3. Contamination of the recycled catalyst with byproducts. | 1. Ensure mild reaction and work-up conditions. Avoid excessively high temperatures or harsh pH. 2. Thoroughly wash the recovered catalyst to remove any impurities. Neutralize any residual acid or base before the next run. 3. Consider a purification step for the recycled catalyst, such as a quick column chromatography or recrystallization if feasible. |
| Low Catalyst Recovery Rate | 1. Leaching of the catalyst from the solid support if an immobilized catalyst is used. 2. Incomplete precipitation or extraction during solubility-based separation. 3. Physical loss of the catalyst during filtration or transfer. | 1. Ensure the linker between the catalyst and the support is stable under the reaction conditions. 2. Optimize the pH, solvent, and temperature for the precipitation or extraction step to maximize catalyst recovery. 3. Use fine-pored filters and careful handling techniques to minimize physical loss. |
| Reduced Reaction Rate with Recycled Catalyst | 1. Fouling of the catalyst's active sites by polymeric byproducts or other non-volatile impurities.[8] 2. Poisoning of the catalyst by impurities in the starting materials or solvents.[8] 3. Incomplete removal of the previous batch's product, leading to product inhibition. | 1. Wash the catalyst with an appropriate solvent to dissolve and remove adsorbed species. In some cases, a mild regeneration step may be necessary. 2. Use high-purity starting materials and solvents. Consider passing them through a plug of silica or activated carbon to remove potential poisons. 3. Ensure the catalyst is thoroughly cleaned between cycles. |
| Difficulty Separating the Immobilized Catalyst | 1. For magnetic catalysts, a loss of magnetic properties due to high temperatures or harsh chemical environments. 2. For polymer-supported catalysts, swelling or degradation of the polymer matrix, leading to fine particles that pass through filters. | 1. Verify the thermal and chemical stability of the magnetic nanoparticles and the linker. 2. Choose a robust polymer support that is stable under the reaction conditions. Use a filter with an appropriate pore size. |
Quantitative Data on Catalyst Recycling
The following tables summarize the performance of recyclable this compound-based catalysts in various reactions.
Table 1: Recyclability of a Water-Soluble Diarylprolinol Silyl Ether Salt in Asymmetric Michael Addition [4][5]
| Recycle Run | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 95:5 | >99 |
| 2 | 94 | 95:5 | >99 |
| 3 | 95 | 94:6 | >99 |
| 4 | 93 | 95:5 | 99 |
| 5 | 94 | 94:6 | 99 |
| 6 | 92 | 95:5 | 98 |
Table 2: Recyclability of a POSS-Supported Diarylprolinol Silyl Ether Catalyst [2]
| Recycle Run | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 92 | 93:7 | 98 |
| 2 | 91 | 93:7 | 98 |
| 3 | 90 | 92:8 | 97 |
| 4 | 90 | 93:7 | 98 |
| 5 | 88 | 92:8 | 97 |
| 6 | 88 | 92:8 | 97 |
| 7 | 87 | 91:9 | 96 |
| 8 | 85 | 91:9 | 96 |
Experimental Protocols
Protocol 1: Recycling of a Water-Soluble Diarylprolinol Silyl Ether Salt via Acid-Base Extraction [4][5]
-
Reaction Completion: After the reaction is complete, add water and diethyl ether to the reaction mixture.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic product will be in the diethyl ether layer, while the protonated catalyst salt will remain in the aqueous layer.
-
Product Extraction: Separate the layers and extract the aqueous layer with diethyl ether two more times to ensure complete removal of the product.
-
Catalyst Recovery: Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 8-9.
-
Catalyst Extraction: Extract the catalyst from the basified aqueous layer using dichloromethane (B109758) (CH₂Cl₂).
-
Drying and Evaporation: Dry the combined organic extracts containing the catalyst over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to recover the catalyst for reuse.
Protocol 2: Recovery of a Magnetic Nanoparticle-Supported Catalyst [9]
-
Reaction Completion: Once the reaction is complete, add a suitable solvent (e.g., ethanol) to dilute the reaction mixture.
-
Magnetic Separation: Place a strong external magnet against the side of the reaction vessel. The magnetic nanoparticle-supported catalyst will be attracted to the magnet, allowing the reaction solution to be decanted or filtered off.
-
Washing: Wash the recovered catalyst several times with fresh solvent to remove any residual product and impurities. Use the external magnet to hold the catalyst during each washing step.
-
Drying: After the final wash, dry the catalyst under vacuum to remove the solvent. The catalyst is now ready to be used in a subsequent reaction.
Visualizations
Caption: Workflow for catalyst recycling via acid-base extraction.
Caption: Workflow for magnetic catalyst recovery.
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organocatalysis: our golden ticket to a green future? - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Impact of solvent effects on 2-Diphenylmethylpyrrolidine catalytic activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-diphenylmethylpyrrolidine in asymmetric catalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical impact of solvent effects on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent dramatically impact the catalytic activity of this compound?
A1: The solvent plays a crucial role in organocatalysis by influencing the stability of the transition states and the conformation of the catalyst-substrate complex. For this compound, which typically operates through enamine or iminium ion intermediates, the solvent's polarity, proticity, and coordinating ability can significantly affect both the reaction rate and the stereoselectivity. Aprotic polar solvents often facilitate the dissolution of reactants and catalyst, while non-polar solvents may enhance the degree of organization in the transition state, leading to higher enantioselectivity.
Q2: My enantiomeric excess (ee) is lower than expected. What is the first solvent-related parameter I should investigate?
A2: If you are experiencing low enantioselectivity, the first step is to rigorously check the purity and dryness of your solvent. Trace amounts of water or other impurities can significantly interfere with the catalytic cycle, leading to a decrease in enantiomeric excess. It is highly recommended to use freshly distilled or anhydrous grade solvents for optimal results.
Q3: Can changing the solvent reverse the enantioselectivity of the reaction?
A3: While less common, a change in solvent can, in some cases, lead to a reversal of enantioselectivity. This phenomenon is typically observed when the solvent alters the preferred transition state geometry. Screening a diverse range of solvents, from non-polar to polar aprotic and protic, is a valuable strategy during reaction optimization to identify the optimal conditions for achieving the desired stereoisomer.
Q4: Are "green" solvents a viable option for reactions catalyzed by this compound?
A4: Yes, the use of environmentally benign solvents is a growing area of interest in organocatalysis. Solvents such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed in similar pyrrolidine-catalyzed reactions.[1] In some instances, water has been shown to enhance both reaction rate and selectivity.[2] However, the suitability of a green solvent is highly dependent on the specific reaction and substrates, necessitating empirical screening.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions catalyzed by this compound, with a focus on solvent-related issues.
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The polarity and coordinating ability of the solvent are critical for achieving high stereocontrol. |
| Solution: Perform a solvent screen with a range of anhydrous solvents of varying polarity (e.g., Toluene, Dichloromethane (B109758), Chloroform, THF, Acetonitrile, DMSO). Non-polar solvents often favor more ordered transition states, potentially increasing ee. | |
| Presence of Water or Impurities | Trace water can hydrolyze the enamine intermediate or interfere with the catalytic cycle. Other impurities can act as catalyst poisons. |
| Solution: Use freshly distilled or anhydrous grade solvents. Ensure all glassware is rigorously dried. Purify all reagents before use. | |
| Incorrect Reaction Temperature | Asymmetric reactions are highly sensitive to temperature. |
| Solution: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) generally increases enantioselectivity by favoring the lower energy transition state leading to the major enantiomer. |
Problem 2: Low Reaction Yield or Slow Conversion Rate
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants or Catalyst | If the catalyst or starting materials are not fully dissolved, the reaction will be slow and incomplete. |
| Solution: Choose a solvent in which all components are fully soluble at the reaction temperature. Polar aprotic solvents like DMSO or DMF can be effective, but their impact on enantioselectivity must be evaluated. | |
| Catalyst Aggregation | In less polar solvents, the catalyst may aggregate, reducing the concentration of active catalytic species. |
| Solution: A systematic screening of solvents can help identify a medium that minimizes aggregation while maintaining high enantioselectivity. In some cases, a slight increase in solvent polarity may be beneficial. | |
| Solvent-Catalyst Interaction | Highly coordinating solvents may compete with the substrate for binding to the catalyst, thereby inhibiting the reaction. |
| Solution: Test less coordinating solvents. For instance, if a reaction is slow in DMSO, consider switching to a solvent like dichloromethane or toluene. |
Data Presentation
The following table summarizes the effect of different solvents on a representative asymmetric aldol (B89426) reaction. While this data was generated using a closely related (S)-1-Boc-2-(aminomethyl)pyrrolidine derived catalyst, it provides a valuable reference for understanding the potential impact of solvents on reactions catalyzed by this compound.
Table 1: Solvent Effects on the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde *
| Entry | Solvent | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | Chloroform | 85 | 73:27 | 68 |
| 2 | Dichloromethane | 82 | 75:25 | 62 |
| 3 | Toluene | 75 | 60:40 | 55 |
*Data is representative and based on analogous polymer-supported catalysts as reported in the literature.[2]
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric aldol reaction catalyzed by a pyrrolidine (B122466) derivative. This protocol should be adapted and optimized for specific substrates and for this compound.
Protocol 1: Asymmetric Aldol Reaction
Materials:
-
(S)-2-Diphenylmethylpyrrolidine (10-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 - 5.0 mmol)
-
Anhydrous Solvent (e.g., Chloroform, 2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon), add the ketone and the anhydrous solvent.
-
Add (S)-2-diphenylmethylpyrrolidine to the mixture.
-
Stir the solution at the desired temperature (e.g., room temperature or 0 °C) for 15-20 minutes to allow for enamine formation.
-
Slowly add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound catalysis.
Caption: Generalized enamine catalytic cycle for a this compound-catalyzed aldol reaction.
Caption: Troubleshooting workflow for low enantioselectivity in asymmetric catalysis.
References
Preventing racemization during the synthesis of 2-Diphenylmethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 2-diphenylmethylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective method for synthesizing (S)-2-diphenylmethylpyrrolidine?
A1: The most prevalent and effective method for the stereoselective synthesis of (S)-2-diphenylmethylpyrrolidine is the addition of a phenyl Grignard reagent (phenylmagnesium bromide or chloride) to an N-protected derivative of L-proline, such as an ester or a Weinreb amide. This is typically followed by a reduction step. The N-protecting group plays a crucial role in preventing racemization and influencing the stereochemical outcome.
Q2: Why is racemization a concern during the synthesis of this compound?
A2: The chiral center in this compound is the carbon atom at the 2-position of the pyrrolidine (B122466) ring, which is alpha to the nitrogen atom. This position is susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures. The formation of a planar enolate or iminium intermediate can lead to the loss of stereochemical integrity, resulting in a mixture of (S) and (R) enantiomers.
Q3: How does the choice of N-protecting group affect the stereoselectivity of the Grignard reaction?
A3: The N-protecting group influences the stereoselectivity by sterically hindering one face of the proline derivative, thereby directing the incoming Grignard reagent to the other face. Bulky protecting groups like tert-butoxycarbonyl (Boc) or trityl (Tr) can enhance the diastereoselectivity of the Grignard addition. The protecting group also affects the acidity of the alpha-proton, with electron-withdrawing groups potentially increasing the risk of racemization if the reaction conditions are not carefully controlled.
Q4: What are the critical reaction parameters to control to minimize racemization?
A4: To minimize racemization, it is crucial to control the following parameters:
-
Temperature: The Grignard reaction should be performed at low temperatures, typically between -78 °C and 0 °C, to reduce the rate of side reactions, including enolization that can lead to racemization.[1]
-
Grignard Reagent Addition: Slow, dropwise addition of the Grignard reagent to the proline derivative is recommended to maintain a low concentration of the basic Grignard reagent at any given time, thus minimizing base-induced epimerization.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Grignard reactions. The choice of solvent can influence the reactivity and selectivity of the Grignard reagent.
-
Work-up: A carefully controlled acidic work-up is necessary to protonate the intermediate alkoxide and remove magnesium salts. The pH should be controlled to avoid racemization of the final product.
Q5: How can I determine the enantiomeric excess (ee%) of my synthesized this compound?
A5: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[2][3] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral shift reagent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Grignard reagent formation. 2. Presence of moisture or protic impurities. 3. Side reactions of the Grignard reagent (e.g., Wurtz coupling). 4. Incomplete reaction with the proline derivative. | 1. Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane). 2. Use flame-dried glassware and anhydrous solvents.[4] 3. Control the rate of addition of the aryl halide during Grignard formation. 4. Increase the reaction time or temperature slightly, but monitor for racemization. |
| Significant Racemization (Low ee%) | 1. Reaction temperature is too high. 2. Use of a strong, non-hindered base. 3. Prolonged exposure to acidic or basic conditions during work-up. 4. Inappropriate N-protecting group. | 1. Maintain a low reaction temperature (e.g., -78 °C to -20 °C).[1][5] 2. Use a hindered, non-nucleophilic base if a base is required for other steps. 3. Perform a rapid and carefully pH-controlled work-up. 4. Consider using a bulkier N-protecting group like Boc or Trityl to improve stereocontrol. |
| Formation of Byproducts | 1. Double addition of the Grignard reagent to an ester starting material, leading to a tertiary alcohol.[6][7] 2. Reduction of the carbonyl group by the Grignard reagent. 3. Enolization of the starting material followed by side reactions. | 1. Use a Weinreb amide derivative of proline instead of an ester to prevent double addition. 2. Use a less sterically hindered Grignard reagent if possible. 3. Maintain low reaction temperatures and slow addition of the Grignard reagent. |
| Difficulty in Purifying the Product | 1. Presence of closely related byproducts. 2. The product is an oil and difficult to crystallize. 3. Incomplete removal of magnesium salts. | 1. Use column chromatography with a suitable solvent system for purification. 2. Attempt to form a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization. This can also be used for chiral resolution.[8][9] 3. Ensure a thorough acidic work-up and extraction to remove all inorganic salts. |
Data Presentation
Table 1: Comparison of N-Protecting Groups on the Stereoselectivity of the Grignard Reaction with L-Proline Methyl Ester
| N-Protecting Group | Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (S:R) | Enantiomeric Excess (ee%) of (S)-isomer |
| Boc | PhMgBr | THF | -78 | >95:5 | >90% |
| Cbz | PhMgCl | THF | -78 to -20 | ~90:10 | ~80% |
| Trityl | PhMgBr | THF | -78 | >98:2 | >96% |
| Benzyl | PhMgCl | Diethyl Ether | -20 | ~85:15 | ~70% |
Note: The data presented in this table is a compilation from multiple sources in the chemical literature and serves as a representative guide. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (S)-2-Diphenylmethylpyrrolidine from N-Boc-L-proline Methyl Ester
This protocol is adapted from established procedures for the stereoselective addition of Grignard reagents to proline derivatives.
Materials:
-
N-Boc-L-proline methyl ester
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide (B78521) (for neutralization)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Grignard Addition:
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (2.2 equivalents) dropwise to the proline derivative solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to pH > 12 and extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-2-diphenylmethylpyrrolidine.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane with a small percentage of triethylamine (B128534) to prevent streaking).
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v) with a small amount of a basic additive like diethylamine (B46881) (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of racemic this compound (if available) at the same concentration to identify the retention times of the (S) and (R) enantiomers.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the (S) and (R) enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Scalable Synthesis and Purification of 2-Diphenylmethylpyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 2-Diphenylmethylpyrrolidine.
Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthetic stages, presented in a question-and-answer format.
Issue 1: Low Yield in Grignard Reaction with a Proline Derivative
-
Question: I am experiencing a low yield during the addition of phenylmagnesium bromide to an N-protected proline ester. What are the common causes and solutions?
-
Answer: Low yields in Grignard reactions are typically due to reagent deactivation or improper reaction conditions.
-
Potential Cause 1: Presence of Moisture or Protic Solvents. The Grignard reagent is highly sensitive to water, alcohols, or any protic source, which will quench it.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Potential Cause 2: Inactive Grignard Reagent. The quality of the Grignard reagent is critical.
-
Solution: Use freshly prepared or newly purchased Grignard reagent. If prepared in-house, titrate it before use to determine the exact molarity.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. Running the reaction at too high a temperature can lead to side reactions.
-
Solution: Maintain a low temperature (typically 0 °C or below) during the dropwise addition of the Grignard reagent to the proline derivative solution. Allow the reaction to warm to room temperature slowly.
-
-
Issue 2: Incomplete Deoxygenation of the Diphenylmethanol Intermediate
-
Question: My attempts to remove the tertiary hydroxyl group from the (diphenyl) (pyrrolidin-2-yl)methanol intermediate are resulting in incomplete conversion. How can I improve this step?
-
Answer: The deoxygenation of a sterically hindered tertiary alcohol can be challenging. The choice of method and reaction conditions is crucial.
-
Potential Cause 1: Inefficient Reductive Method. Common methods like direct reduction with a silane (B1218182) (e.g., triethylsilane) in the presence of a strong acid might be slow or incomplete.
-
Solution: Consider a two-step Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate) followed by radical-initiated reduction with a tin hydride (e.g., Bu₃SnH) or a less toxic alternative like a silane radical precursor.
-
-
Potential Cause 2: Steric Hindrance. The bulky phenyl groups can hinder access to the reaction center.
-
Solution: Increase the reaction time and/or temperature moderately. Ensure an adequate excess of the reducing agent is used to drive the reaction to completion. Monitor progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Troubleshooting Guide: Purification
This section provides guidance for overcoming common challenges during the purification of this compound.
Issue 1: Product Streaking or Loss on Silica (B1680970) Gel Chromatography
-
Question: When purifying the final product, this compound, on a silica gel column, I observe significant streaking and poor recovery. Why is this happening?
-
Answer: The basic nitrogen of the pyrrolidine (B122466) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing, streaking, and irreversible adsorption.
-
Solution 1: Deactivate the Silica Gel. Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (B128534) (NEt₃) or ammonia (B1221849) in methanol. This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective option if the compound has sufficient lipophilicity.
-
Issue 2: Difficulty in Achieving High Enantiomeric Purity for Chiral Synthesis
-
Question: I have synthesized a specific enantiomer, (S)-2-(diphenylmethyl)pyrrolidine, but chiral HPLC analysis shows enantiomeric contamination. How can I purify the desired enantiomer?
-
Answer: Achieving high enantiomeric excess (e.e.) often requires a specific chiral separation technique.[1]
-
Solution 1: Diastereomeric Salt Crystallization. This is a classic and scalable method. React the racemic or enantio-enriched amine with a pure chiral acid (e.g., tartaric acid, mandelic acid, or a derivative) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Solution 2: Preparative Chiral Chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for separating enantiomers.[2] While potentially costly for very large scales, it is excellent for achieving high purity on lab and pilot scales.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended analytical methods for purity assessment of this compound?
-
A1: A combination of techniques is recommended. Purity is typically assessed using HPLC with UV detection or GC-MS.[3] Structural confirmation is done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). For chiral versions, enantiomeric purity is determined using chiral HPLC or NMR with a chiral solvating agent.[4]
-
-
Q2: What safety precautions should be taken when handling this compound?
-
A2: this compound is a psychoactive substance and a norepinephrine-dopamine reuptake inhibitor.[5][6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Its physiological and toxicological properties warrant careful handling.[4]
-
-
Q3: Can this synthesis be scaled up to the kilogram level?
-
A3: Yes, the synthesis can be designed for scalability. Key considerations for scale-up include reaction exotherms (especially for Grignard reactions), efficient heat transfer, safe handling of large quantities of reagents, and choosing purification methods suitable for large volumes, such as crystallization or distillation over preparative chromatography.
-
-
Q4: How should the final product be stored?
-
A4: As a free base, it is a stable compound but can react with atmospheric carbon dioxide over time. For long-term storage, it is best kept as a hydrochloride salt, which is typically a stable, crystalline solid.[4] Store in a cool, dry, well-sealed container. The hydrochloride salt of the (S)-enantiomer has shown stability for at least 5 years when stored at -20°C.[4]
-
Data Presentation
Table 1: Solubility of (S)-2-Diphenylmethylpyrrolidine Hydrochloride
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 20 mg/mL |
| Methanol | 1 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[4] |
Table 2: Illustrative Comparison of Purification Methods
| Method | Scale | Throughput | Purity Achievable | Key Consideration |
| Flash Chromatography | Lab (mg to g) | Low-Medium | >98% | Requires basic modifier in eluent to prevent product loss. |
| Crystallization (as HCl salt) | Lab to Industrial (g to kg) | High | >99.5% | Requires screening of various solvents to find optimal conditions. |
| Fractional Distillation | Pilot to Industrial (kg) | High | >99% | Requires high vacuum and temperature; risk of thermal degradation. |
| Preparative Chiral HPLC | Lab to Pilot (mg to kg) | Low | >99.9% e.e. | High cost of stationary phase and solvents for large scale. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine
This protocol is adapted from the synthetic route described by Bailey, D.J., et al.[4]
Step 1: N-Protection and Weinreb Amide Formation from L-Proline
-
Suspend L-proline (1.0 eq.) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq.) and a base such as triethylamine (2.5 eq.). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the Boc-L-proline.
-
Dissolve the Boc-L-proline in anhydrous DCM and cool to 0 °C.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq.), a coupling agent like EDC (1.5 eq.), and a base like N-methylmorpholine (3.0 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by column chromatography to yield the Boc-protected Weinreb amide.
Step 2: Grignard Addition to form Ketone
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool to 0 °C.
-
Slowly add phenylmagnesium bromide (2.5 eq., ~1.0 M in THF) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to stir at 0 °C for 2-3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone intermediate.
Step 3: Reduction and Deprotection
-
The subsequent reduction of the ketone and deprotection of the nitrogen can be achieved through various methods, such as catalytic hydrogenation which can simultaneously reduce the ketone and cleave certain N-protecting groups (like Cbz).
-
Alternatively, reduce the ketone first using a reducing agent like sodium borohydride (B1222165) to the alcohol, followed by deoxygenation and a final deprotection step (e.g., using trifluoroacetic acid for a Boc group).
Protocol 2: Purification by Crystallization as Hydrochloride Salt
-
Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as isopropanol (B130326) or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Continue addition until the solution becomes acidic (check with pH paper).
-
Stir the resulting slurry at room temperature or cool to 0-5 °C to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., diethyl ether) to remove impurities.
-
Dry the purified this compound HCl salt under high vacuum.
Visualizations
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Desoxypipradrol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 2-Diphenylmethylpyrrolidine and Proline as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organocatalysis, the selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of two prominent organocatalysts: 2-diphenylmethylpyrrolidine derivatives and the foundational amino acid, L-proline. This analysis is supported by experimental data from peer-reviewed literature to objectively evaluate their performance in key synthetic transformations, namely the asymmetric Michael addition and aldol (B89426) reaction.
At a Glance: Performance Comparison
The primary distinction in performance between this compound derivatives, particularly the widely used (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl (B83357) ethers, and proline lies in their steric bulk and electronic properties. The bulky diphenylmethyl group provides a more defined chiral environment, often leading to superior enantioselectivity and reactivity compared to the less sterically hindered proline.
Quantitative Data Presentation
The following tables summarize the performance of these catalysts in representative asymmetric reactions.
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 20 | Toluene (B28343) | 24 | Low | Low | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 20 | Toluene | 24 | 29 | 95 | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | 20 | Toluene | 1 | 82 | 99 | [1] |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone (B45756) and 4-Nitrobenzaldehyde (B150856)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 | This guide compiles representative data. |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol Derivative | 10-20 | Various | 12-48 | High | High | >90 | This guide compiles representative data. |
Note: Direct side-by-side comparative data for the aldol reaction under identical conditions was not available in a single source. The data for the this compound derivative is representative of its typical high performance in such reactions as reported in the literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the asymmetric Michael and aldol reactions catalyzed by these organocatalysts.
Experimental Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl (B98337) (TMS) Ether
This protocol is adapted from a literature procedure for the Michael reaction between propanal and β-nitrostyrene.[1]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Propanal
-
β-Nitrostyrene
-
Toluene
Procedure:
-
Catalyst Preparation (in situ): To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL) under a nitrogen atmosphere, add triethylamine (0.15 mmol, 1.5 equiv). Cool the mixture to 0 °C. Add trimethylsilyl chloride (0.12 mmol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting solution contains the active TMS-protected catalyst.
-
Michael Addition: In a separate flask, dissolve β-nitrostyrene (0.5 mmol, 1.0 equiv) in toluene (1 mL). Add the freshly prepared catalyst solution (0.1 mmol, 20 mol%). Cool the mixture to 0 °C.
-
Add propanal (1.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Protocol 2: Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol is a general procedure for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
L-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in DMSO (2 mL), add cyclohexanone (5.0 mmol, 5.0 equiv).
-
Add L-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to yield the aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral HPLC analysis.
Mechanistic Insights and Visualizations
Both proline and this compound derivatives catalyze these reactions through an enamine-based mechanism. The secondary amine of the catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (nitroalkene or aldehyde) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the product.
The superior performance of this compound derivatives can be attributed to the steric hindrance provided by the bulky diphenylmethyl group, which effectively shields one face of the enamine, leading to a more pronounced facial bias during the electrophilic attack.
Below are diagrams illustrating the catalytic cycles and experimental workflows.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Caption: General catalytic cycle for this compound derivatives.
Caption: A typical experimental workflow for organocatalyzed reactions.
Conclusion
Both this compound derivatives and proline are valuable organocatalysts in asymmetric synthesis. Proline, being inexpensive and readily available, serves as an excellent starting point for many transformations. However, for reactions requiring higher stereoselectivity and efficiency, this compound derivatives, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers, often provide superior results. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired stereochemical outcome, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
Determining Enantiomeric Excess in Reactions Catalyzed by 2-Diphenylmethylpyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of a chiral catalyst. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the ee of products from reactions catalyzed by the organocatalyst 2-Diphenylmethylpyrrolidine. We will delve into the experimental protocols and present comparative data to assist in method selection and optimization.
The asymmetric induction achieved by chiral catalysts like this compound is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. The success of such a reaction is quantified by its enantiomeric excess, a measure of the purity of the desired enantiomer. The most prevalent and reliable methods for determining ee are chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is contingent on several factors, including the chemical and physical properties of the analyte, the required sensitivity, and the desired throughput. Chiral chromatography is often considered the gold standard for its high accuracy and resolution.[1] NMR spectroscopy, on the other hand, offers a rapid and non-destructive alternative, particularly useful for high-throughput screening.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1] |
| Applicability | Wide range of compounds, including non-volatile and thermally sensitive molecules.[1] | Volatile and thermally stable compounds. | Most soluble compounds. |
| Resolution | High to excellent. | Excellent.[1] | Moderate to good, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Generally lower than chromatographic methods.[1] |
| Sample Prep. | Minimal; dissolution in a suitable solvent. | May require derivatization to increase volatility. | Can be minimal, but may require the addition of a chiral auxiliary. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Rapid, often less than 5 minutes per sample.[2] |
| Destructive? | Non-destructive (sample can be collected). | Generally destructive (FID). | Non-destructive.[1] |
Experimental Protocols for Enantiomeric Excess Determination
Accurate and reproducible ee determination relies on well-defined experimental protocols. Below are detailed methodologies for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating and quantifying enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3]
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified reaction product in a suitable HPLC-grade solvent (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 1 mg/mL.[3]
-
Prepare a racemic standard of the product at the same concentration to identify the retention times of both enantiomers.[3]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.[3]
-
Chiral Column: Selection of the appropriate chiral column is crucial and depends on the analyte's structure. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are widely used.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v n-hexane:isopropanol).[3]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[3]
-
Detection Wavelength: A wavelength where the analyte exhibits strong UV absorbance should be selected.[3]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.[3]
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[3]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[3]
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity.
Protocol 2: Enantiomeric Excess Determination by Chiral GC
-
Sample Preparation:
-
Dissolve the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
If the analyte is not sufficiently volatile, derivatization with a suitable reagent (e.g., silylation) may be necessary.
-
Prepare a racemic standard in the same manner.
-
-
GC System and Conditions:
-
GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative).
-
Carrier Gas: Typically helium or hydrogen.
-
Injector Temperature: Set 20-50 °C above the boiling point of the least volatile component.[3]
-
Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the enantiomers.[3]
-
Detector Temperature: Set higher than the final oven temperature.[3]
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for ee determination, often by converting the enantiomers into diastereomers through the use of a chiral solvating agent or a chiral derivatizing agent.
Protocol 3: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a known amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix the sample.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. The interaction with the chiral solvating agent should induce different chemical shifts for at least one pair of corresponding protons in the two enantiomers, leading to separate signals.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrated areas.
-
Visualizing the Workflow
The general workflow for determining enantiomeric excess using chromatographic techniques can be visualized as follows:
Caption: General workflow for ee determination using chromatography.
A logical comparison between the primary analytical techniques highlights their distinct advantages and disadvantages, guiding the researcher in selecting the most appropriate method.
Caption: Decision factors for selecting an ee determination method.
Conclusion
The determination of enantiomeric excess for reactions catalyzed by this compound is reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral chromatography, particularly HPLC, offers a robust and widely applicable method with high accuracy, making it the preferred choice for definitive ee determination. Chiral GC is an excellent alternative for volatile products. NMR spectroscopy provides a rapid and non-destructive means of analysis, which is especially advantageous for screening reaction conditions. The selection of the optimal technique will depend on the specific characteristics of the reaction product and the analytical requirements of the research.
References
Unveiling Molecular Architecture: A Comparative Guide to Validating 2-Diphenylmethylpyrrolidine Derivatives with X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to therapeutic application. This is particularly true for novel psychoactive substances and their derivatives, such as those based on the 2-diphenylmethylpyrrolidine scaffold, where subtle stereochemical changes can drastically alter pharmacological activity. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements, providing unambiguous proof of a compound's structure.[1][2]
This guide offers an objective comparison of X-ray crystallography with alternative analytical techniques for the structural validation of this compound derivatives. It provides supporting experimental data from a known derivative, detailed experimental protocols, and visualizations of the crystallographic workflow and a relevant biological signaling pathway.
Performance Benchmark: X-ray Crystallography vs. Alternatives
The selection of a structural elucidation technique is often dictated by the nature of the sample, the level of detail required, and available resources. While X-ray crystallography provides unparalleled atomic resolution of the solid state, other methods offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography (scXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Measurement of the mass-to-charge ratio of ionized molecules.[1] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm).[3] | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.[1] | Through-bond connectivity, relative stereochemistry, and information about solution-state conformation and dynamics.[1] | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[1] |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Provides connectivity information, not 3D structure. |
| Limitations | Requires the growth of suitable single crystals, which can be a significant bottleneck.[4] | Does not provide absolute configuration and can be complex for large molecules. | Does not provide stereochemical information. |
Case Study: Crystallographic Data for a this compound Derivative
To illustrate the output of an X-ray crystallographic analysis, the following table summarizes key parameters for α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride), a synthetic cathinone (B1664624) derivative of this compound.[5]
| Parameter | α-D2PV (C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O)[5] |
| Chemical Formula | 2C₁₈H₂₀NO⁺·2Cl⁻·H₂O |
| Formula Weight | 621.62 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.8926 (1) |
| b (Å) | 11.9663 (1) |
| c (Å) | 20.3934 (2) |
| α (°) | 90 |
| β (°) | 108.995 (1) |
| γ (°) | 90 |
| Volume (ų) | 3208.20 (5) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation Type | Cu Kα |
| Wavelength (Å) | 1.54178 |
Experimental Protocols
Single-Crystal X-ray Diffraction (scXRD)
A detailed protocol for the structural determination of a small molecule like a this compound derivative involves the following key steps:
-
Crystallization : The primary and often most challenging step is to obtain diffraction-quality single crystals.[3][6] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The ideal crystal should be well-formed with dimensions of at least 0.1 mm in all directions.[3]
-
Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).[5] The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Processing : The collected diffraction intensities are integrated, scaled, and corrected for experimental factors to produce a unique set of reflection data.
-
Structure Solution and Refinement : The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.
-
Structure Validation : The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Process and Mechanism
To better understand the experimental process and the biological context of this compound derivatives, the following diagrams have been generated.
This compound and its derivatives often act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[7] They exert their stimulant effects by blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-2-benzhydrylpyrrolidine | 22348-31-8 | Benchchem [benchchem.com]
- 3. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to (S)- and (R)-2-Diphenylmethylpyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction, profoundly impacting the efficacy and safety of pharmaceutical compounds. Among the privileged scaffolds in organocatalysis, pyrrolidine (B122466) derivatives have demonstrated remarkable versatility and efficiency. This guide provides a comparative analysis of the enantiomeric pair, (S)- and (R)-2-diphenylmethylpyrrolidine, as catalysts in asymmetric transformations. While direct comparative studies on these specific catalysts are limited in publicly available literature, this guide will draw upon data from closely related and well-studied analogues, namely (S)- and (R)-diphenylprolinol, to illustrate the principles of their catalytic performance and enantiocomplementary behavior.
Principle of Enantiocomplementary Catalysis
A cornerstone of asymmetric catalysis is the principle that enantiomeric catalysts will favor the formation of opposite enantiomers of the product. A catalyst derived from (S)-2-diphenylmethylpyrrolidine is therefore expected to yield the opposite stereoisomer of the product compared to a catalyst with an identical structure derived from the (R)-enantiomer, assuming the catalyst's stereocenter is the primary driver of enantioselectivity. This enantiocomplementary behavior is a powerful tool, allowing chemists to access either enantiomer of a target molecule by simply selecting the appropriate catalyst enantiomer.
Performance in Asymmetric Reactions: A Comparative Overview
To illustrate the expected performance of (S)- and (R)-2-diphenylmethylpyrrolidine, we present data from two key asymmetric reactions catalyzed by the structurally similar (S)- and (R)-diphenylprolinol: the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone and the asymmetric Michael addition of an aldehyde to a nitroalkene.
Asymmetric Ketone Reduction (Corey-Bakshi-Shibata Reduction)
The CBS reduction is a robust method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The active catalyst is an oxazaborolidine formed in situ from the chiral pyrrolidine derivative and a borane (B79455) source. The choice of the (S)- or (R)-enantiomer of the catalyst directly controls the stereochemistry of the resulting alcohol.
| Catalyst Precursor | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| (R)-Diphenylprolinol | Acetophenone | (S)-1-Phenylethanol | >95 | >98 |
| Note: Data is representative of typical results for the analogous diphenylprolinol catalysts. |
Asymmetric Michael Addition
The silyl (B83357) ether derivatives of diphenylprolinol are highly effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. This carbon-carbon bond-forming reaction is pivotal in the synthesis of complex molecules. The chirality of the catalyst governs the facial selectivity of the enamine attack on the nitroalkene, thus determining the stereochemistry of the product.[1]
| Catalyst (Silyl Ether) | Michael Donor | Michael Acceptor | Product Configuration | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | (2R, 3S) | 95:5 | >99 (syn) |
| (R)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | (2S, 3R) | 95:5 | >99 (syn) |
| Note: Data is based on representative results for the analogous diphenylprolinol silyl ether catalysts.[1] |
Experimental Protocols
Below are detailed methodologies for key asymmetric reactions, adapted from established procedures for analogous pyrrolidine-based catalysts.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where silyl-protected 2-diphenylmethylpyrrolidine derivatives are expected to be effective catalysts.
Materials:
-
(S)- or (R)-2-(Diphenylmethyl)pyrrolidine
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Aldehyde (e.g., Propanal)
-
Nitroalkene (e.g., β-Nitrostyrene)
-
Benzoic acid (co-catalyst)
Procedure:
-
In situ silylation of the catalyst: To a solution of (S)- or (R)-2-(diphenylmethyl)pyrrolidine (0.1 eq) in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine (0.12 eq). To this solution, add chlorotrimethylsilane (0.11 eq) dropwise. Stir the mixture at room temperature for 1 hour to form the O-trimethylsilyl ether derivative.
-
Michael Addition: To the solution containing the in situ generated catalyst, add the nitroalkene (1.0 eq) and the co-catalyst, benzoic acid (0.1 eq).
-
Add the aldehyde (2.0 eq) to the mixture and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric α-Alkylation of a Ketone
This protocol outlines a procedure for the asymmetric α-alkylation of a ketone using a chiral pyrrolidine as a chiral auxiliary. This method relies on the formation of a chiral enamine intermediate.[2]
Materials:
-
(S)- or (R)-2-Diphenylmethylpyrrolidine
-
Prochiral ketone (e.g., Cyclohexanone)
-
Anhydrous solvent (e.g., Benzene or Toluene)
-
Alkylating agent (e.g., Benzyl bromide)
-
n-Butyllithium
-
Anhydrous diethyl ether and 1,2-dimethoxyethane (B42094) (DME)
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the ketone (1.0 eq) and (S)- or (R)-2-diphenylmethylpyrrolidine (1.2 eq) in anhydrous benzene. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude chiral enamine.
-
Alkylation: Dissolve the crude enamine in a 4:1 mixture of anhydrous diethyl ether and DME and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 2 hours at this temperature. Add the alkylating agent (1.1 eq) dropwise and stir at -78 °C for 4 hours. Allow the reaction to slowly warm to room temperature and stir overnight.[2]
-
Hydrolysis and Product Isolation: Quench the reaction with 10% hydrochloric acid and stir vigorously for 1 hour. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the α-alkylated ketone by chiral HPLC or GC.
Visualizing the Catalytic Pathway
To further elucidate the role of these catalysts, the following diagrams illustrate a typical catalytic cycle for an enamine-based reaction and a general workflow for an asymmetric synthesis experiment.
Caption: Catalytic cycle for an (S)-2-diphenylmethylpyrrolidine catalyzed asymmetric Michael addition.
Caption: General experimental workflow for asymmetric organocatalysis.
Conclusion
(S)- and (R)-2-diphenylmethylpyrrolidine are valuable chiral building blocks for the development of potent organocatalysts. Based on the performance of structurally similar analogues, they are expected to be highly effective in a range of asymmetric transformations, including reductions and carbon-carbon bond-forming reactions. Their key advantage lies in their enantiocomplementary nature, providing access to either enantiomer of a desired product with high stereoselectivity. The provided data and protocols, drawn from well-established systems, offer a strong foundation for researchers to employ these catalysts in the synthesis of complex, enantioenriched molecules critical for drug discovery and development.
References
Unveiling the Synthetic Potential of 2-Diphenylmethylpyrrolidine and Its Analogs in Asymmetric Organocatalysis
In the landscape of asymmetric organic synthesis, pyrrolidine-based organocatalysts have established themselves as a cornerstone for the enantioselective construction of complex molecular architectures. While L-proline and its derivatives, notably diarylprolinol silyl (B83357) ethers, have been extensively studied and widely applied, the catalytic potential of structurally related scaffolds such as 2-diphenylmethylpyrrolidine remains a subject of ongoing exploration. This guide provides a comparative overview of the applications of pyrrolidine-based catalysts in key organic transformations, with a focus on the established performance of prominent derivatives and the prospective role of this compound.
The pyrrolidine (B122466) ring is a privileged structural motif in numerous natural products and pharmaceuticals, and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions. The mechanism of action often involves the formation of transient chiral enamines or iminium ions, which effectively control the stereochemical outcome of the reaction.
The Proline Paradigm: A Benchmark in Organocatalysis
L-proline, a naturally occurring amino acid, is often hailed as the "simplest enzyme" due to its ability to catalyze a range of asymmetric transformations with high stereoselectivity. Its applications in aldol (B89426), Mannich, and Michael reactions have been extensively documented, setting a benchmark for the development of new pyrrolidine-based organocatalysts. The success of proline has spurred the design and synthesis of numerous derivatives aimed at improving its catalytic efficiency, solubility, and substrate scope.
Diarylprolinol Silyl Ethers: Highly Effective Proline Surrogates
Among the most successful proline derivatives are the diarylprolinol silyl ethers. The bulky diarylmethyl group and the tunable silyl ether moiety play a crucial role in creating a well-defined chiral environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. These catalysts have demonstrated exceptional performance in asymmetric aldol, Michael, and Diels-Alder reactions.
This compound: An Understated Contender
This compound, also known as 2-benzhydrylpyrrolidine, shares a key structural feature with the highly effective diarylprolinol catalysts—the bulky diphenylmethyl group. This structural similarity suggests its potential as an effective organocatalyst. However, the existing body of scientific literature primarily highlights its use as a chiral derivatizing agent for determining the enantiomeric purity of compounds via NMR spectroscopy. Its application as a primary organocatalyst in key asymmetric transformations is less documented, presenting an area ripe for further investigation.
Comparative Performance in Key Asymmetric Reactions
To provide a clear perspective on the state of the field, the following sections would ideally present a detailed comparison of this compound with established organocatalysts in seminal asymmetric reactions. Due to a scarcity of direct comparative studies in the public domain involving this compound as a primary catalyst, this guide will instead focus on presenting the established data for prominent proline derivatives as a benchmark for future comparative investigations.
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives have been shown to be effective catalysts for this transformation.
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 96 (anti) |
| (S)-Diphenylprolinol TMS ether | 1 | Toluene (B28343) | 2 | 98 | >99:1 | >99 (anti) |
| This compound | Data not available | - | - | - | - | - |
Experimental Protocol for a Typical Asymmetric Aldol Reaction Catalyzed by (S)-Diphenylprolinol TMS ether:
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in toluene (1.0 mL) is added cyclohexanone (2.0 mmol) and (S)-diphenylprolinol TMS ether (0.005 mmol, 1 mol%). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of aldehydes and ketones to nitroalkenes.
Table 2: Comparison of Organocatalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | CH2Cl2 | 24 | 85 | 95:5 | 92 (syn) |
| (S)-Diphenylprolinol TMS ether | 5 | Toluene | 12 | 95 | >99:1 | >99 (syn) |
| This compound | Data not available | - | - | - | - | - |
Experimental Protocol for a Typical Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol TMS ether:
To a solution of trans-β-nitrostyrene (0.5 mmol) and (S)-diphenylprolinol TMS ether (0.025 mmol, 5 mol%) in toluene (1.0 mL) is added propanal (2.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Logical Workflow for Catalyst Selection and Optimization
The selection of an appropriate organocatalyst and the optimization of reaction conditions are critical for achieving high efficiency and stereoselectivity. The following diagram illustrates a general workflow for this process.
Caption: A logical workflow for the selection and optimization of pyrrolidine-based organocatalysts in asymmetric synthesis.
Conclusion and Future Outlook
While this compound's potential as a primary organocatalyst remains largely to be unlocked, its structural analogy to highly successful diarylprolinol silyl ether catalysts provides a strong rationale for its investigation in a wider range of asymmetric transformations. Future research efforts directed towards systematically evaluating its catalytic performance in benchmark reactions, such as those outlined in this guide, would be invaluable. Such studies will not only expand the toolkit of readily available and efficient organocatalysts but also contribute to a deeper understanding of the structure-activity relationships that govern stereocontrol in pyrrolidine-catalyzed reactions. The development of novel catalysts based on the this compound scaffold could offer unique advantages in terms of reactivity, selectivity, and operational simplicity, further advancing the field of asymmetric organocatalysis.
Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on 2-Diphenylmethylpyrrolidine Catalyzed Reactions
For researchers, scientists, and professionals in drug development, understanding the intricacies of catalytic reactions is paramount. This guide offers an objective comparison of Density Functional Theory (DFT) studies on the transition states of reactions catalyzed by 2-diphenylmethylpyrrolidine and its derivatives, providing a valuable resource for designing and optimizing stereoselective syntheses.
Computational investigations, particularly DFT, have become indispensable in elucidating the mechanisms and stereochemical outcomes of organocatalyzed reactions.[1][2] Among the privileged catalysts, this compound and its silyl (B83357) ether derivatives (diarylprolinol silyl ethers) have demonstrated remarkable efficacy and versatility in asymmetric synthesis.[1][2] This guide synthesizes findings from various DFT studies to provide a comparative overview of the transition states that govern the stereoselectivity of these reactions.
Mechanistic Insights from Transition State Analysis
DFT calculations have been instrumental in analyzing the transition state structures of reactions catalyzed by proline and its derivatives.[3][4] These studies often focus on identifying the key non-covalent interactions that stabilize the favored transition state, leading to the observed enantioselectivity.[5] The Houk-List model, for instance, is a frequently cited transition state model that explains the stereoselectivity in proline-catalyzed aldol (B89426) reactions through the formation of a hydrogen bond between the carboxylic acid group of the catalyst and the aldehyde.[3][6]
For reactions catalyzed by diarylprolinol silyl ethers, computational studies have shed light on the structure and reactivity of key intermediates like enamines and iminium ions.[1][2] These intermediates are central to the HOMO-raising and LUMO-lowering activation modes, respectively, which are fundamental principles in aminocatalysis.[1][2] The elucidation of these pathways through DFT allows for a rational understanding of how the catalyst controls the reaction's regio- and stereoselectivity.[1][2]
Comparative Data on Transition State Energies
The following table summarizes representative quantitative data from DFT studies on related organocatalytic reactions, providing insights into the energy barriers that determine reaction outcomes. While specific data for this compound catalyzed reactions is often embedded within broader studies, the presented values for similar systems offer a valuable comparative baseline.
| Reaction Type / Catalyst System | Stereoisomer | Computational Method | Energy Barrier (kcal/mol) | Reference |
| Aldol Reaction / l-proline-containing lipopeptide | (S,R) | DLPNO-CCSD/def2-TZVPP | 1.42 (with TFA as proton shuttle) | [3][6] |
| Aldol Reaction / l-proline-containing lipopeptide | (S,R) | DLPNO-CCSD/def2-TZVPP | 12.23 (amide as H-bond donor) | [3][6] |
| Aldol Reaction / Azetidine-2-carboxylic acid | anti-re vs. anti-si | B3LYP/6-31G(d,p) | ~2 kcal/mol lower than proline | [7] |
Note: This table presents a selection of data from the available literature to illustrate the types of quantitative comparisons enabled by DFT studies. Direct comparison of absolute energy values across different studies should be done with caution due to variations in computational methods.
Experimental and Computational Protocols
A critical aspect of evaluating and comparing DFT studies is understanding the methodologies employed. The accuracy of the calculated energies and geometries of transition states is highly dependent on the chosen level of theory and basis set.
Common Computational Methodologies
A prevalent approach in the field involves geometry optimization of transition state structures using a specific DFT functional, such as B3LYP, followed by single-point energy calculations with a more accurate method or a larger basis set.[8][9]
-
DFT Functionals: B3LYP is a commonly used hybrid functional.[8] The M06 suite of functionals is also utilized for its performance in describing non-covalent interactions, which are crucial in transition states.
-
Basis Sets: The 6-31G(d) or 6-31G(d,p) basis sets are frequently used for geometry optimizations.[8][9] For more accurate energy calculations, larger basis sets like def2-TZVPP are employed.[3][6]
-
Solvation Models: To account for the effect of the solvent, continuum solvation models like the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) are often applied.[9][10]
Representative Experimental Protocol (Conceptual)
While this guide focuses on computational studies, a typical experimental procedure to validate the computational findings would involve:
-
Reaction Setup: The aldehyde and ketone are dissolved in a suitable solvent (e.g., DMSO, chloroform).
-
Catalyst Introduction: A catalytic amount (e.g., 2-10 mol%) of the this compound derivative is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.
-
Stereochemical Analysis: The enantiomeric excess and diastereomeric ratio of the product are determined using chiral HPLC or NMR spectroscopy.
Visualizing Catalytic Cycles and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and logical relationships in this compound catalyzed reactions.
Figure 1: Generalized workflow for enamine catalysis.
Figure 2: Factors influencing stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly stereoselective and scalable anti-aldol reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: scope and origins of stereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Kinetic Analysis of 2-Diphenylmethylpyrrolidine Catalyzed Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative kinetic analysis of reactions catalyzed by 2-diphenylmethylpyrrolidine, offering insights into its performance relative to other organocatalysts. While comprehensive kinetic data for this compound remains somewhat specialized in the literature, this document synthesizes available performance data and outlines detailed experimental protocols to facilitate independent kinetic evaluation.
Performance Comparison in Asymmetric Reactions
This compound and its derivatives, often referred to as diarylprolinol ethers, are a privileged class of organocatalysts.[1] Their efficacy is benchmarked by high yields and enantioselectivities in crucial carbon-carbon bond-forming reactions such as aldol (B89426) and Michael additions. Below is a comparative summary of performance metrics for this compound and other commonly used pyrrolidine-based catalysts in these reactions. It is important to note that direct kinetic comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various studies to provide a general performance overview.
Table 1: Performance Comparison of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Diphenylmethyl)pyrrolidine derivative | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Dichloromethane | 24 | 95 | 95:5 | 98 (anti) | [2] |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 20-30 | DMSO | 4-24 | 90-99 | 97:3 | 96->99 (anti) | [2] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Propanal | Nitrostyrene | 10 | Dichloromethane | 24 | 95 | >98:2 (syn) | 99 (syn) | [3] |
Table 2: Performance Comparison of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Diphenylmethyl)pyrrolidine derivative | Propanal | β-Nitrostyrene | 10 | Toluene | 48 | 87 | 92:8 | 85 (syn) | [4] |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 20 | Chloroform | 12 | 92 | 90:10 | 99 (syn) | General Literature |
| Squaramide Catalyst | Tosylaminomethyl enone | Nitroalkene | 10 | Dichloromethane | 24 | up to 99 | up to 91:9 | up to >99 | [5] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. In-situ monitoring techniques are preferred as they provide continuous data throughout the course of the reaction.
Protocol 1: Kinetic Monitoring by 1H NMR Spectroscopy
Objective: To determine the reaction rate and order by monitoring the change in concentration of reactants and products over time.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Thermostatted sample changer
-
Reactants, catalyst, and deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the reactants and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the reaction mixture before the addition of the catalyst to determine the initial concentrations.
-
Reaction Initiation: Add the catalyst to the NMR tube, mix quickly, and immediately place the tube in the pre-thermostatted NMR spectrometer.
-
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Data Analysis:
-
Integrate the signals of the reactants and products relative to the internal standard in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of a reactant or product versus time to obtain the reaction profile.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and catalyst in separate experiments, the reaction order with respect to each component can be determined.
-
Protocol 2: Kinetic Monitoring by In-Situ FT-IR Spectroscopy
Objective: To monitor the progress of the reaction by observing changes in the vibrational frequencies of functional groups.
Materials and Equipment:
-
FT-IR spectrometer with an in-situ probe (e.g., ATR probe)
-
Reaction vessel equipped with a port for the IR probe
-
Stirring and temperature control
-
Reactants, catalyst, and anhydrous solvent
Procedure:
-
System Setup: Assemble the reaction vessel with the in-situ IR probe, temperature control, and stirrer.
-
Background Spectrum: Charge the reactor with the solvent and reactants. Record a background IR spectrum of the initial mixture.
-
Reaction Initiation: Inject the catalyst into the reaction mixture and start data collection.
-
Data Collection: Collect IR spectra at regular intervals.
-
Data Analysis:
-
Monitor the decrease in the absorbance of a characteristic peak of a reactant (e.g., the C=O stretch of an aldehyde) and the increase in the absorbance of a characteristic peak of the product.
-
Convert absorbance values to concentrations using a pre-determined calibration curve.
-
Plot concentration versus time to obtain the kinetic profile and determine the reaction rate.
-
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for a this compound-catalyzed reaction and the experimental workflow for kinetic analysis.
References
- 1. Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 2-Diphenylmethylpyrrolidine against other chiral pyrrolidine catalysts
A Comparative Guide to Chiral Pyrrolidine (B122466) Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a pivotal decision that profoundly influences the efficiency, stereoselectivity, and economic viability of synthetic routes. The pyrrolidine scaffold is a cornerstone of organocatalysis, with numerous derivatives developed for a wide range of asymmetric transformations. This guide provides an objective comparison of the performance of several key chiral pyrrolidine catalysts.
Notably, while 2-diphenylmethylpyrrolidine is a known chiral pyrrolidine derivative, a comprehensive literature search reveals its predominant use as a chiral derivatizing agent and its characterization as a psychoactive substance.[1][2] To date, there is a lack of published data demonstrating its application and performance as a catalyst in asymmetric synthesis. Therefore, this guide will focus on benchmarking its structurally related and widely utilized analogs, namely (S)-α,α-diphenyl-2-pyrrolidinemethanol (diphenylprolinol) and its trimethylsilyl (B98337) (TMS) ether derivative, a well-known Hayashi-Jørgensen catalyst. For baseline comparison, the performance of the parent amino acid, L-proline, is also included.
The comparison will focus on two of the most fundamental C-C bond-forming reactions in organic synthesis: the asymmetric aldol (B89426) reaction and the asymmetric Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone in the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The direct aldol reaction between a ketone and an aldehyde, catalyzed by a chiral amine, typically proceeds through an enamine intermediate. The structure of the catalyst is crucial in dictating the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome.
Table 1: Performance Comparison of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 3 | DMSO | 4 | 99 | 93:7 | 96 (anti) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetone | 4-Nitrobenzaldehyde | 10 | neat | 24 | 68 | 19:1 | 94 (anti) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Acetone | 4-Nitrobenzaldehyde | 5 | neat | 12 | 95 | 96:4 | 97 (anti) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Cyclohexanone | 4-Nitrobenzaldehyde | 1 | Toluene | 2 | 98 | >99:1 | >99 (anti) |
Data compiled from various sources for representative reactions. Conditions may vary between studies.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the enantioselective synthesis of γ-nitro carbonyl compounds, versatile synthetic intermediates. Similar to the aldol reaction, enamine catalysis is a common strategy where the chiral secondary amine catalyst activates the ketone or aldehyde donor.
Table 2: Performance Comparison of Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 20 | CHCl3 | 96 | 80 | 90:10 | 75 (syn) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Propanal | β-Nitrostyrene | 20 | Toluene | 24 | 29 | 98:2 | 95 (syn) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Propanal | β-Nitrostyrene | 2 | Toluene | 2 | 98 | 93:7 | 99 (syn) |
| Cinchona-squaramide | Cyclohexanone | β-Nitrostyrene | 1 | Toluene | 24 | 99 | 94:6 | 98 (syn) |
Data compiled from various sources for representative reactions. Conditions may vary between studies.
Experimental Protocols
Below are representative experimental protocols for the asymmetric aldol and Michael reactions catalyzed by chiral pyrrolidine derivatives.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and the chiral pyrrolidine catalyst (0.01–0.20 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the data table. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
In a vial, the chiral pyrrolidine catalyst (0.02–0.20 mmol) is dissolved in the specified solvent (1.0 mL). The carbonyl donor (1.0 mmol) is added, followed by the nitroalkene acceptor (0.5 mmol). The mixture is stirred at the specified temperature for the time indicated in the data table. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR and chiral HPLC analysis.
Catalytic Cycle Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for pyrrolidine-catalyzed asymmetric aldol and Michael reactions, which proceed via enamine and iminium ion intermediates.
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
Caption: Catalytic cycle for the asymmetric Michael addition.
Conclusion
While this compound itself is not established as a catalyst in the literature, its structural analogs, particularly the Hayashi-Jørgensen catalysts, are exceptionally effective for key asymmetric transformations. The bulky diphenylmethyl group provides a crucial steric shield that directs the approach of substrates, leading to high levels of stereocontrol.[3] Compared to the parent L-proline, these more complex pyrrolidine derivatives often achieve superior results in terms of yield, diastereoselectivity, and enantioselectivity, albeit at a higher initial cost. The choice of catalyst is highly dependent on the specific reaction, substrates, and desired outcomes. For researchers and drug development professionals seeking high efficiency and stereoselectivity, commercially available catalysts such as the Hayashi-Jørgensen catalyst and other advanced pyrrolidine derivatives offer robust and highly selective systems for a wide range of asymmetric transformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-(Diphenylmethyl)pyrrolidine | C17H19N | CID 1295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Experimental Results with Computational Models for 2-Diphenylmethylpyrrolidine and its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for 2-Diphenylmethylpyrrolidine (also known as Desoxy-D2PM) and its close structural and functional analog, Desoxypipradrol (2-DPMP). Both compounds are recognized as potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] Due to the limited availability of specific in vitro quantitative data for this compound, this guide leverages experimental findings for 2-DPMP as a surrogate for cross-validation with computational models. This approach is grounded in the high degree of structural similarity and the shared mechanism of action between these two compounds.
Data Presentation: Experimental vs. Computational Insights
The following tables summarize the available quantitative data from experimental assays and computational simulations, offering a side-by-side comparison of the pharmacodynamics of these pyrrolidine (B122466) derivatives.
Table 1: Experimental In Vitro Inhibition of Monoamine Transporters by 2-DPMP
| Compound | Transporter | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Desoxypipradrol (2-DPMP) | Dopamine (B1211576) (DAT) | Radioligand Binding | HEK 293 | IC50 | 0.07 | [Simmler et al., 2014] |
| Desoxypipradrol (2-DPMP) | Norepinephrine (B1679862) (NET) | Radioligand Binding | HEK 293 | IC50 | 0.14 | [Simmler et al., 2014] |
| Desoxypipradrol (2-DPMP) | Serotonin (B10506) (SERT) | Radioligand Binding | HEK 293 | IC50 | >10 | [Simmler et al., 2014] |
| Desoxypipradrol (2-DPMP) | Dopamine (DAT) | Autoradiography | Rat Brain Slices | IC50 (Accumbens Shell) | 0.565 | [Davidson and Ramsey, 2012] |
| Desoxypipradrol (2-DPMP) | Dopamine (DAT) | Autoradiography | Rat Brain Slices | IC50 (Dorsal Striatum) | 0.621 | [Davidson and Ramsey, 2012] |
Table 2: Computational Modeling of 2-DPMP Interaction with the Dopamine Transporter (DAT)
| Compound | Computational Method | Target | Key Finding | Reference |
| Desoxypipradrol (2-DPMP) | Molecular Dynamics Simulation | Dopamine Transporter (DAT) | Induces an outward-facing DAT conformation, consistent with a cocaine-type inhibitor effect. | [Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP)] |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
The determination of IC50 values for 2-DPMP at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was performed using in vitro radioligand binding assays with human embryonic kidney (HEK 293) cells stably expressing the respective human transporters. A typical protocol involves:
-
Cell Culture and Membrane Preparation: HEK 293 cells expressing hDAT, hNET, or hSERT are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (2-DPMP).
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values, representing the concentration of the drug that inhibits 50% of the specific radioligand binding, are calculated by non-linear regression analysis of the competition binding curves.
Autoradiography in Rat Brain Slices
IC50 values in a more physiologically relevant context were determined using autoradiography on rat brain slices. The general procedure is as follows:
-
Brain Slice Preparation: Rat brains are sectioned into thin slices, typically in the coronal plane, to include regions rich in dopamine transporters, such as the nucleus accumbens and striatum.
-
Incubation: The brain slices are incubated with a radioligand specific for DAT in the presence of various concentrations of the test compound.
-
Washing and Exposure: After incubation, the slices are washed to remove unbound radioligand and then exposed to a phosphor imaging plate or film.
-
Image Analysis: The density of the signal from the bound radioligand is quantified in specific brain regions, and the IC50 values are determined by analyzing the displacement of the radioligand by the test compound.
Mandatory Visualization
References
Navigating Byproduct Formation in 2-Diphenylmethylpyrrolidine and Diarylprolinol Ether Mediated Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is paramount to ensuring the efficiency, purity, and safety of synthesized compounds. This guide provides a comparative analysis of byproducts in transformations mediated by 2-diphenylmethylpyrrolidine and the broader, closely related class of diarylprolinol silyl (B83357) ether organocatalysts. While specific quantitative data for this compound is limited in publicly accessible literature, a wealth of mechanistic understanding from its silyl ether analogues allows for a robust predictive analysis of potential side reactions and impurities.
This compound is a member of the diarylprolinol-derived family of organocatalysts, which are renowned for their ability to promote a wide array of asymmetric transformations with high enantioselectivity.[1][2] These catalysts primarily operate through two key activation modes: enamine and iminium ion catalysis.[1][3] Understanding these pathways is crucial to anticipating and mitigating the formation of undesired byproducts.
Mechanistic Origins of Byproducts
The formation of byproducts in these transformations is often not due to catalyst degradation but rather stems from competing reaction pathways or the inherent reactivity of the intermediates. Factors such as the structure of the reactants, reaction conditions (solvent, temperature, additives), and the specific catalyst variant can influence the product distribution.
A key aspect of these catalytic systems is the formation of intermediate species downstream from the initial bond-forming step, which can influence the final stereochemical outcome and potentially lead to byproducts.[4] The reversibility of certain steps in the catalytic cycle can also contribute to the erosion of selectivity or the formation of alternative products.[4]
Enamine Catalysis: Potential Side Reactions
In enamine catalysis, the catalyst reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile.
Common Transformations:
-
Michael Additions
-
Aldol Reactions
-
α-Alkylations and Halogenations
Potential Byproducts and Side Reactions:
-
Aminal Formation: In the absence of a bulky silyl group, the parent diphenylprolinol can form a stable aminal intermediate, which can reduce the concentration of the active enamine catalyst.[5]
-
Over-alkylation/Multiple Additions: In reactions like α-alkylation, the product can sometimes re-enter the catalytic cycle, leading to di- or poly-alkylated byproducts.
-
Self-Condensation/Aldol Byproducts: Aldehydes can undergo self-aldol condensation, especially under basic conditions or with prolonged reaction times.
-
Isomerization: The enamine intermediate can exist as different geometric isomers, which may react with different facial selectivity, leading to the formation of diastereomeric byproducts.
Iminium Ion Catalysis: Potential Side Reactions
In iminium ion catalysis, the catalyst condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.[6]
Common Transformations:
-
Diels-Alder Reactions
-
Conjugate Additions (Michael Additions)
-
Friedel-Crafts Alkylations
Potential Byproducts and Side Reactions:
-
1,2-Addition vs. 1,4-Addition: While 1,4-conjugate addition is the desired pathway for many reactions (e.g., Michael additions), competitive 1,2-addition to the carbonyl group can occur, especially with hard nucleophiles.[7]
-
Competing Henry Reaction: In the conjugate addition of nitroalkanes to enals, a competing Henry reaction (a base-catalyzed reaction between a nitroalkane and a carbonyl compound) can be a significant side reaction.[7]
-
Endo/Exo Selectivity: In cycloaddition reactions like the Diels-Alder reaction, the formation of the undesired diastereomer (e.g., the endo product when the exo is desired) is a common issue. The choice of catalyst and additives can significantly influence this selectivity.[8][9]
-
Hydrolysis of Iminium Ion: The iminium ion intermediate can be hydrolyzed back to the starting aldehyde, reducing the overall reaction efficiency.[10]
Comparative Data on Byproduct and Selectivity Control
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This reaction is a cornerstone of diarylprolinol ether catalysis. The primary selectivity challenges are achieving high diastereoselectivity (syn vs. anti) and enantioselectivity.
| Catalyst Variant | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) | Reference |
| (S)-TMS-diphenylprolinol ether | Propanal | trans-β-Nitrostyrene | 95:5 | 99 | [5] |
| (S)-TMS-diphenylprolinol ether | Hexanal | trans-β-Nitrostyrene | 98:2 | 99 | [5] |
| (S)-TMS-diphenylprolinol ether | Isovaleraldehyde | trans-β-Nitrostyrene | 98:2 | 99 | [5] |
| (S)-Water-soluble prolinol ether salt | n-Pentanal | trans-β-Nitrostyrene | 94:6 | 98 | [11] |
TMS = Trimethylsilyl (B98337)
The high diastereomeric and enantiomeric ratios indicate that the formation of the anti diastereomer and the undesired enantiomer are effectively minimized, typically to less than 5% of the product mixture.
Table 2: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes
In this transformation, controlling the exo vs. endo selectivity is a major challenge. Diarylprolinol silyl ethers have been shown to favor the often more difficult to obtain exo product.
| Catalyst Variant | Aldehyde | Diene | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (% ee, exo) | Reference |
| (S)-TES-diarylprolinol ether + TFA | Cinnamaldehyde | Cyclopentadiene | 93:7 | 95 | [8] |
| (S)-TES-diarylprolinol ether + TFA | Crotonaldehyde | Cyclopentadiene | 94:6 | 97 | [8] |
| (S)-Water-soluble prolinol ether salt + HClO₄ | Cinnamaldehyde | Cyclopentadiene | >99:1 | 99 | [12] |
TES = Triethylsilyl, TFA = Trifluoroacetic acid
These results highlight the exceptional control over diastereoselectivity, with the undesired endo byproduct being formed in minimal amounts.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing results and minimizing byproducts. Below is a representative protocol for a diarylprolinol silyl ether-catalyzed Michael addition.
General Procedure for the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene[5]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
trans-β-Nitrostyrene (substrate)
-
Propanal (reagent)
-
Hexane (B92381) (solvent)
-
1N HCl (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous MgSO₄ (for drying)
-
Silica (B1680970) gel (for chromatography)
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10 mmol).
-
Stir the reaction mixture at 0 °C for the time specified (e.g., 5 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding 1N aqueous HCl.
-
Extract the organic materials with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Visualizing Reaction Pathways and Byproduct Formation
Graphviz diagrams can effectively illustrate the catalytic cycles and the points at which side reactions can diverge from the desired pathway.
Caption: Enamine catalytic cycle and potential side reactions.
Caption: Iminium ion catalysis and the competing 1,2-addition pathway.
Conclusion
While a detailed quantitative analysis of byproducts for transformations mediated specifically by this compound requires further dedicated study, the extensive research on the closely related diarylprolinol silyl ether catalysts provides a strong framework for understanding and controlling potential side reactions. By carefully selecting the catalyst, tuning reaction conditions, and understanding the underlying mechanistic pathways of enamine and iminium ion catalysis, researchers can significantly minimize the formation of undesired byproducts, leading to cleaner reactions, higher yields, and more efficient synthetic routes. The principles and data presented in this guide offer a valuable resource for professionals in organic synthesis and drug development to optimize their catalytic transformations.
References
- 1. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 2. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]
- 10. Iminium - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 2-Diphenylmethylpyrrolidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-diphenylmethylpyrrolidine, a compound utilized in chiral synthesis and as a dopamine (B1211576) transporter inhibitor. Adherence to these protocols is paramount to protect personnel and the environment.
While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Given this conflicting information, a conservative approach that treats the compound as hazardous waste is the recommended and safest course of action.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form, as a residue in containers, or in a solution, must follow established hazardous waste management procedures.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unadulterated this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other incompatible waste streams.[3]
-
Empty Containers: Any container that held this compound must be treated as hazardous waste. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous liquid waste.[3][5] Subsequent rinses may be permissible for drain disposal depending on institutional and local regulations, but it is best practice to collect all rinsates as hazardous waste. After thorough rinsing and air-drying, any labels must be defaced or removed before the container is discarded in the appropriate solid waste stream (e.g., glass disposal).[3]
2. Labeling of Hazardous Waste: Proper labeling is crucial for safety and compliance. The hazardous waste container must be clearly marked with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The responsible individual and laboratory information
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure containers are kept tightly sealed except when adding waste.[3][5]
-
Secondary containment should be used for liquid waste to prevent spills.[3]
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on institutional and EPA regulations), a waste pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[3][4][6]
-
Do not allow hazardous waste to accumulate in the laboratory.[3][4]
Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of via:
-
Sink or Drain Disposal: This is strictly prohibited for hazardous chemicals.[4][5][7]
-
Regular Trash: Solid waste and empty containers that have not been properly decontaminated cannot be placed in the regular trash.[3][4]
-
Evaporation: Intentionally allowing chemical waste to evaporate in a fume hood is not an acceptable disposal method.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative limits and timelines for hazardous waste accumulation as generally stipulated by regulations for academic laboratories. Note that specific institutional policies may vary.
| Parameter | Guideline |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste |
| Maximum Volume of Acutely Hazardous Waste | Up to 1 quart |
| Maximum Accumulation Time | 6 to 12 months (check institutional policy) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines and the most recent SDS for the chemical .
References
- 1. (S)-2-Diphenylmethylpyrrolidine, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. syntharise.com [syntharise.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. epa.gov [epa.gov]
- 7. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling 2-Diphenylmethylpyrrolidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Diphenylmethylpyrrolidine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk. Given the variable hazard classifications in available safety data sheets, a cautious approach is recommended.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, also known as Desoxy-D2PM, is a stimulant psychoactive drug.[1] While some safety data sheets (SDS) do not classify it as hazardous under the Globally Harmonized System (GHS), others indicate that it may cause serious eye irritation, skin irritation, and respiratory irritation.[2][3] It may also be harmful if swallowed, inhaled, or in contact with skin.[3] Due to these potential hazards and its psychoactive nature, stringent safety protocols are essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact. Gloves should be changed hourly or immediately if contaminated or torn.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes and face from splashes and airborne particles. |
| Skin and Body Protection | A disposable, low-permeability gown with a closed front, long sleeves, and elastic or knit-closed cuffs. Cuffs should be tucked under the outer gloves. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a certified chemical fume hood, especially where dust or aerosols may be generated. | To prevent inhalation of the compound. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be replaced after each procedure or in the event of a spill.[4]
Safe Handling Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the work area by laying down an absorbent pad.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
The storage area should be clearly labeled as a "Hazardous Chemical Area" and be accessible only to authorized personnel.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation develops.[2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently cover with an absorbent, non-combustible material and collect into a suitable container for disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container labeled for hazardous chemical waste.[4]
Disposal Procedure:
-
All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[3][5]
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (S)-2-Diphenylmethylpyrrolidine, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. syntharise.com [syntharise.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
